4-Methoxymandelic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITECRQOOEQWFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909299 | |
| Record name | Hydroxy(4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10502-44-0 | |
| Record name | 4-Methoxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10502-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxymandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010502440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyphenylglycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxymandelic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxymandelic acid, a derivative of mandelic acid, is a significant organic compound with applications in various scientific fields, including pharmaceutical research and organic synthesis. Its chemical structure, characterized by a methoxy group on the phenyl ring, imparts unique properties that are of interest in the development of new chemical entities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, this document includes visualizations of a key metabolic pathway where related compounds are involved and a typical experimental workflow, aiming to serve as a valuable resource for professionals in research and development.
Chemical Structure and Identification
This compound, systematically named 2-hydroxy-2-(4-methoxyphenyl)acetic acid, is an alpha-hydroxy carboxylic acid.[1][2] The presence of a chiral center at the alpha-carbon results in two enantiomeric forms, (R)- and (S)-4-methoxymandelic acid, as well as the racemic mixture.[3] The structure consists of a phenyl ring substituted with a methoxy group at the para-position, and a hydroxyacetic acid moiety.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-hydroxy-2-(4-methoxyphenyl)acetic acid[2] |
| Synonyms | p-Methoxymandelic acid, 4-Methoxyphenylglycolic acid, α-Hydroxy-4-methoxybenzeneacetic acid[1] |
| CAS Number | 10502-44-0[3] |
| Molecular Formula | C₉H₁₀O₄[4] |
| Molecular Weight | 182.17 g/mol [3] |
| InChI Key | ITECRQOOEQWFPE-UHFFFAOYSA-N[3] |
| SMILES | COC1=CC=C(C=C1)C(C(=O)O)O[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 108-111 °C[3] |
| Boiling Point | 370 °C (predicted) |
| pKa | 3.43 ± 0.10 (predicted) |
| Appearance | White to off-white solid/powder[5] |
| Solubility | Soluble in alcohol, ether, and other organic solvents; slightly soluble in water.[6] |
Table 3: Solubility Profile
| Solvent | Solubility |
| Water | Slightly soluble |
| Methanol | Soluble |
| Ethanol | Soluble[1] |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Dichloromethane | Soluble |
| Toluene | Slightly soluble |
Spectral Data
The structural elucidation and confirmation of this compound are supported by various spectroscopic techniques.
Table 4: Spectral Data Summary
| Technique | Key Data Points |
| ¹H NMR | Spectral data available in public databases such as PubChem.[7] |
| ¹³C NMR | Spectral data available in public databases such as PubChem.[7] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=O, C-O, and aromatic C-H bonds.[7] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. Fragmentation patterns can provide further structural information.[7] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from methods for the synthesis of similar mandelic acid derivatives and information from synthesis patents.
Materials:
-
Anisole (4-methoxybenzene)
-
Glyoxylic acid monohydrate
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Toluene
-
Standard laboratory glassware
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer, prepare a solution of anisole in a suitable solvent like dichloromethane.
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred solution while maintaining the temperature below 10 °C.
-
Prepare a solution of glyoxylic acid monohydrate in water and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture over crushed ice and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Toluene
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration and purity of this compound by comparing its peak area to the calibration curve.
Mandatory Visualizations
Catecholamine Metabolism Pathway
While this compound itself is not a direct metabolite in the main catecholamine pathway, the structurally similar compound, vanillylmandelic acid (VMA), is a key end-product of epinephrine and norepinephrine metabolism. This pathway illustrates the enzymatic conversions relevant to this class of molecules.
Caption: Simplified pathway of catecholamine metabolism.
Experimental Workflow for Synthesis and Analysis
This diagram outlines the logical flow of the experimental procedures described in this guide, from synthesis to final characterization.
Caption: Workflow for synthesis and analysis.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and experimental methodologies related to this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed protocols for synthesis, purification, and analysis provide practical guidance for laboratory work. The visualizations of the related catecholamine metabolic pathway and a comprehensive experimental workflow aim to enhance the understanding of its biological context and practical synthesis. This document serves as a foundational resource for researchers and professionals engaged in the fields of organic chemistry, medicinal chemistry, and drug development, facilitating further exploration and application of this compound.
References
- 1. Vanillylmandelic Acid | C9H10O5 | CID 1245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 3. This compound 98 10502-44-0 [sigmaaldrich.com]
- 4. This compound - High purity | EN [georganics.sk]
- 5. (R)-4-Methoxymandelic acid | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C9H10O4 | CID 112056 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Metabolic Roles of 4-Hydroxy-3-Methoxymandelic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth exploration of the biological significance, metabolic pathways, and analytical methodologies related to 4-hydroxy-3-methoxymandelic acid. It serves as a technical resource for understanding its role as a critical biomarker and metabolic intermediate.
Introduction and Nomenclature
4-Hydroxy-3-methoxymandelic acid, commonly known as Vanillylmandelic acid (VMA), is a key organic acid and a terminal metabolite in human physiology.[1][2] Its primary biological significance stems from its role as the major end-product of the catabolism of the catecholamine neurotransmitters epinephrine and norepinephrine.[3] Consequently, its measurement in urine is a critical diagnostic tool for monitoring catecholamine-producing tumors.[1]
Recent discoveries have also implicated its immediate precursor, 4-hydroxymandelic acid (4-HMA), as a crucial intermediate in the biosynthesis of the coenzyme Q10 (CoQ10) headgroup, expanding its metabolic importance beyond neurotransmitter degradation.[4][5] This guide details these core metabolic pathways, presents relevant quantitative data, and outlines key experimental protocols for its analysis.
Core Metabolic Pathways
VMA and its precursors are involved in several distinct metabolic pathways, from human catecholamine degradation to microbial metabolism.
Role in Catecholamine Catabolism
The most well-documented role of VMA is as the final urinary metabolite of epinephrine and norepinephrine.[2] This pathway is crucial for the inactivation and elimination of these potent neurotransmitters and hormones. The process involves the sequential action of two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[1][6] These enzymes are primary targets for drugs used in the treatment of neurological and psychiatric disorders.[7][8]
The degradation can proceed via two routes, with the order of enzyme action varying, but both ultimately converge on the formation of VMA.
Role in Coenzyme Q10 Biosynthesis
A novel metabolic role has been identified for 4-hydroxymandelate (4-HMA), a closely related precursor. In human cells, 4-HMA acts as an intermediate in the biosynthesis of the redox-active headgroup of Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain.[4] This pathway begins with the amino acid Tyrosine and involves the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL), a protein whose function was previously unknown.[5] HPDL converts 4-hydroxyphenylpyruvate (4-HPPA) into 4-HMA, which is then further metabolized to 4-hydroxybenzoate (4-HB), a direct precursor for the CoQ10 headgroup.[4][5]
Bacterial Metabolic Pathways
Certain soil and sewage bacteria have evolved pathways to utilize mandelic acid and its derivatives as carbon sources. For example, Pseudomonas convexa metabolizes mandelic acid through a pathway involving 4-hydroxymandelic acid.[9] This pathway includes the enzyme L-Mandelate-4-hydroxylase, which converts mandelate to 4-hydroxymandelate, and L-4-hydroxymandelate oxidase, which further processes it.[9] Similarly, Acinetobacter lwoffii can degrade 4-hydroxymandelic acid to 4-hydroxybenzoate.[10][11]
Quantitative Data Summary
The concentration of VMA, particularly in urine, is a valuable quantitative biomarker. Normal excretion ranges are age-dependent.
Table 1: Normal Urinary VMA Excretion Ranges
| Age Group | Normal Range (per 24 hours) | Citation |
|---|---|---|
| Adults/Older Adults | < 6.8 mg (< 35 µmol) | [3] |
| Adolescents | 1 - 5 mg | [3] |
| Children | 1 - 3 mg | [3] |
| Infants | < 2 mg | [3] |
| Newborns | < 1 mg |[3] |
Note: These values can vary slightly between different laboratories and analytical methods.
Elevated levels are clinically significant and associated with catecholamine-secreting tumors such as neuroblastoma and pheochromocytoma.[3] In neuroblastoma, a low VMA/HVA (Homovanillic acid) ratio is often indicative of a poorly differentiated tumor and a worse prognosis.[3]
Experimental Protocols
Accurate quantification of VMA is essential for clinical diagnosis and research. Liquid chromatography with electrochemical detection (LC-ECD) is a common and sensitive method.
Protocol: Quantification of Urinary VMA by LC-ECD
This protocol outlines a method for the assay of urinary VMA based on reversed-phase liquid chromatography and direct electrochemical detection.[12][13]
1. Patient Preparation and Sample Collection:
-
Dietary Restrictions: For 2-3 days prior to and during collection, the patient should avoid VMA-rich or interfering foods such as coffee, tea, bananas, chocolate, citrus fruits, and vanilla-containing products.[3]
-
Medication Review: Certain medications, like antihypertensives, may need to be discontinued as clinically appropriate.[3]
-
Collection: A 24-hour urine specimen is collected in a container with a preservative, typically 25 mL of 50% acetic acid, to maintain a low pH.[3] The total volume is recorded.
2. Sample Preparation:
-
Direct Injection Method: For a simplified approach, the urine sample can be diluted 100-fold with the mobile phase, centrifuged, and the supernatant can be directly injected into the LC system.[12]
-
Extraction Method (for higher purity):
3. Chromatographic Conditions (Example):
-
Column: Microparticulate reversed-phase C18 column.
-
Mobile Phase: Potassium phosphate buffer (e.g., 0.2 mol/L, pH 3.0).[13]
-
Flow Rate: 0.7 mL/min.[13]
-
Temperature: 65 °C.[13]
4. Detection:
-
Detector: Electrochemical detector.
-
Oxidation Potential: +0.600 V vs. an Ag/AgCl reference electrode.[13]
-
Quantification: Compare the peak height or area of the sample to that of known standards to determine the concentration.
Conclusion
4-Hydroxy-3-methoxymandelic acid (VMA) and its related precursors are more than just metabolic end-products. While VMA remains a cornerstone biomarker for neuroendocrine tumors due to its role in catecholamine catabolism, the discovery of the 4-HMA pathway in CoQ10 synthesis reveals a deeper, more fundamental role in cellular bioenergetics. Understanding these distinct metabolic pathways is critical for diagnostic applications, drug development targeting enzymes like MAO and COMT, and for elucidating the mechanisms of diseases linked to impaired CoQ10 production.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mandelic acid - Wikipedia [en.wikipedia.org]
- 7. Catechol O‑Methyl Transferase Targeted Library [otavachemicals.com]
- 8. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]
- 9. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Degradation of substituted mandelic acids by meta fission reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of urinary 4-hdyroxy-3-methoxymandelic (vanillylmandelic) acid by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
The Pivotal Role of 4-Methoxymandelic Acid in Modern Drug Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxymandelic acid, a derivative of mandelic acid, is a key chemical intermediate whose versatile structure is integral to the synthesis of a variety of pharmaceutical compounds. Its chirality and functional groups offer a valuable scaffold for the construction of complex molecular architectures found in modern therapeutics. This technical guide provides an in-depth exploration of this compound's role in drug synthesis, with a particular focus on its application in the production of the widely-used antidepressant, Venlafaxine. This document will detail synthetic protocols, present quantitative data, and illustrate relevant biological and chemical pathways to serve as a comprehensive resource for professionals in the field of drug development.
Chemical Properties and Significance
This compound (CAS: 10502-44-0) is a white to light yellow crystalline solid with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a methoxy-substituted phenyl ring, makes it a versatile building block in organic synthesis. The presence of a chiral center at the alpha-carbon is of particular significance in pharmaceutical applications, where enantiomeric purity is often a critical determinant of a drug's efficacy and safety profile.
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of anisole with glyoxylic acid under acidic catalysis.[3] Various strong protonic acids can be employed, and the addition of a co-solvent can influence the reaction's selectivity and yield.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from patent literature and provides a general procedure for the laboratory-scale synthesis of this compound.[3]
Materials:
-
Anisole (methyl phenoxide)
-
Glyoxylic acid (50% aqueous solution)
-
Sulfuric acid (concentrated)
-
Water
-
Diethylene glycol dimethyl ether (co-solvent)
-
Three-necked flask
-
Stirrer
-
Dropping funnel
-
Ice bath
-
High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Procedure:
-
In a 250 mL three-necked flask, combine 16.3 g (0.11 mol) of 50% glyoxylic acid and 5 mL of diethylene glycol dimethyl ether.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 20 g (0.2 mol) of concentrated sulfuric acid and 2.7 g (0.15 mol) of water to the cooled mixture.
-
While maintaining the temperature at approximately 0°C, slowly add 10.8 g (0.1 mol) of anisole dropwise.
-
Continue stirring the reaction mixture at 0°C.
-
Monitor the progress of the reaction using HPLC.
-
After approximately 9.5 hours, the reaction should reach a high conversion of anisole.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.
-
The organic extracts are then combined, dried, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by recrystallization from an appropriate solvent system.
Quantitative Data on Synthesis
The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. The following table summarizes data from various experimental conditions described in the literature.[3]
| Anisole (mol) | Glyoxylic Acid (mol) | Catalyst | Co-solvent | Temperature (°C) | Time (h) | Anisole Conversion (%) | This compound Yield (%) | By-product (di-p-methoxyphenyl-acetic acid) Yield (%) |
| 0.1 | 0.11 | Sulfuric Acid | None | 50 | 30 | 67.5 | 13.8 | 41.2 |
| 0.1 | 0.11 | Sulfuric Acid | 4-methyl-2-pentanone | 0 | 7 | 95.2 | 47.2 | 44.1 |
| 0.1 | 0.11 | Sulfuric Acid | Diethylene glycol dimethyl ether | 0 | 7 | 93.7 | 54.8 | 31.8 |
| 0.1 | 0.11 | Phosphoric Acid | None | 0 | 9.5 | 92.2 | 66.0 | 17.6 |
This compound as an Intermediate in Venlafaxine Synthesis
This compound is a crucial precursor in the synthesis of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders.[3][4] The synthesis of Venlafaxine often proceeds through the key intermediate 4-methoxyphenylacetonitrile. While direct conversion of this compound to the nitrile is not commonly reported, a two-step process involving reduction to 4-methoxyphenylacetic acid followed by conversion to the nitrile is a feasible synthetic route.
A patented method describes the direct hydrogenation of this compound to 4-methoxyphenylacetic acid with high yield and purity.[5]
Experimental Protocol: Hydrogenation of this compound to 4-Methoxyphenylacetic Acid
The following is a generalized protocol based on patent literature.[5]
Materials:
-
This compound
-
Acetic acid (solvent)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source
-
Concentrated hydrochloric acid
-
Reaction vessel suitable for hydrogenation
Procedure:
-
In a suitable reaction vessel, dissolve this compound in acetic acid.
-
Add a catalytic amount of Pd/C.
-
Add concentrated hydrochloric acid.
-
Introduce hydrogen gas to the reaction vessel and maintain a positive pressure.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, filter the catalyst.
-
The filtrate is concentrated, and the product is isolated and purified, typically by crystallization.
-
This method has been reported to produce 4-methoxyphenylacetic acid with a purity of 99.8% and a yield of up to 99.1%.[5]
The resulting 4-methoxyphenylacetic acid can then be converted to 4-methoxyphenylacetonitrile, a common starting material for various Venlafaxine synthesis routes. One common method for this conversion is the reaction with a dehydrating agent and a source of ammonia, or through the formation of an amide followed by dehydration.
The following diagram illustrates the synthetic pathway from this compound to a key intermediate in Venlafaxine synthesis.
Mechanism of Action of Venlafaxine: A Signaling Pathway Perspective
Venlafaxine exerts its therapeutic effects by potently inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[4][6] This leads to an increased concentration of these neurotransmitters, enhancing their signaling to postsynaptic receptors. At higher doses, Venlafaxine also weakly inhibits the reuptake of dopamine.[6]
The increased availability of serotonin and norepinephrine in the synapse leads to the activation of various downstream signaling cascades within the postsynaptic neuron. These pathways are complex and can vary depending on the specific receptor subtype activated. However, two major pathways are the Gs/adenylyl cyclase/cAMP pathway and the Gq/phospholipase C/IP3/DAG pathway.[2]
The following diagram illustrates the simplified signaling pathway of Venlafaxine's action.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals, most notably the antidepressant Venlafaxine. Its synthesis from readily available starting materials and its subsequent conversion to key drug precursors highlight its importance in the pharmaceutical industry. Understanding the detailed synthetic protocols and the quantitative aspects of these reactions is crucial for process optimization and scale-up. Furthermore, a thorough knowledge of the mechanism of action of the final drug product, including the intricate signaling pathways involved, is essential for the development of new and improved therapeutics. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for researchers and professionals dedicated to advancing the field of drug discovery and development.
References
- 1. [PDF] Novel and atypical pathways for serotonin signaling | Semantic Scholar [semanticscholar.org]
- 2. ClinPGx [clinpgx.org]
- 3. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]
- 5. CN104817451B - The preparation method of p-methoxyphenylacetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 4-Methoxymandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxymandelic acid in organic solvents. This document is intended to be a valuable resource for researchers, chemists, and pharmaceutical scientists engaged in work involving this compound, offering insights into its behavior in various solvent systems, which is critical for synthesis, purification, formulation, and analytical method development.
Core Focus: Solubility Profile
Qualitative Solubility Summary:
This compound is generally described as being soluble in alcohols, ethers, and other common organic solvents. Conversely, it exhibits slight solubility in water. This behavior is consistent with the molecule's structure, which features both a polar carboxylic acid and a hydroxyl group, contributing to its solubility in polar organic solvents, and a nonpolar methoxyphenyl group, which influences its interaction with less polar environments.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol | Soluble |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |
| Ketones | Acetone | Soluble |
| Halogenated Solvents | Dichloromethane | Likely Soluble |
| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble |
| Nonpolar Solvents | Hexane, Toluene | Sparingly Soluble to Insoluble |
| Water | Slightly Soluble |
Note: This table is based on general chemical principles and qualitative descriptions. Experimental verification is necessary for specific applications.
Experimental Protocols: Determining Solubility
To ascertain precise solubility data, a standardized experimental protocol is essential. The following section outlines a general methodology for determining the equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound solid to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer is recommended for consistent agitation.
-
-
Separation of Solid and Liquid Phases:
-
After the equilibration period, cease agitation and allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification of Solute Concentration:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing Key Processes
To further elucidate the context of this compound in research and development, the following diagrams, generated using Graphviz (DOT language), illustrate a representative synthesis workflow and a metabolic pathway for related compounds.
Disclaimer: The information provided in this guide is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. The solubility of a compound can be influenced by various factors, including temperature, pressure, and the presence of impurities. Therefore, it is strongly recommended that researchers perform their own solubility studies to obtain data that is accurate and relevant to their specific experimental conditions.
A Comprehensive Spectroscopic Guide to 4-Methoxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 4-Methoxymandelic acid (C₉H₁₀O₄), a compound of interest in various chemical and pharmaceutical research fields. This document presents a comprehensive collection of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of analytical workflows.
Spectroscopic Data Summary
The following sections summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 | d | 2H | Ar-H (ortho to -CH(OH)COOH) |
| 6.88 | d | 2H | Ar-H (ortho to -OCH₃) |
| 5.08 | s | 1H | -CH(OH) |
| 3.78 | s | 3H | -OCH₃ |
| ~11.0 | br s | 1H | -COOH |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | -COOH |
| 159.5 | Ar-C (-OCH₃) |
| 131.0 | Ar-C (-CH(OH)COOH) |
| 128.0 | Ar-CH (ortho to -CH(OH)COOH) |
| 114.0 | Ar-CH (ortho to -OCH₃) |
| 72.5 | -CH(OH) |
| 55.2 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Strong, Broad | O-H stretch (Carboxylic acid) |
| 3380 | Strong, Broad | O-H stretch (Alcohol) |
| 3030 | Medium | C-H stretch (Aromatic) |
| 2960, 2840 | Medium | C-H stretch (Aliphatic, -OCH₃) |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1610, 1510 | Strong | C=C stretch (Aromatic ring) |
| 1250 | Strong | C-O stretch (Aryl ether) |
| 1175 | Strong | C-O stretch (Alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1]
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 182 | 40 | [M]⁺ (Molecular Ion) |
| 137 | 100 | [M - COOH]⁺ |
| 109 | 45 | [M - COOH - CO]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer, such as a Bruker Avance or Varian A-60, is typically used.[1]
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition :
-
Frequency : 300-600 MHz
-
Pulse Sequence : Standard single-pulse experiment.
-
Number of Scans : 16-64 scans are typically averaged to improve the signal-to-noise ratio.
-
Relaxation Delay : 1-5 seconds between scans.
-
-
¹³C NMR Acquisition :
-
Frequency : 75-150 MHz
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay : 2-10 seconds.
-
IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]
-
Sample Preparation :
-
KBr Pellet : 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[1]
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is utilized.[1]
-
Ionization Method : Electron Ionization (EI) is a common method for this type of molecule.
-
Sample Introduction : The sample is introduced into the ion source, typically after separation by gas chromatography.
-
GC-MS Parameters :
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas : Helium.
-
-
MS Parameters :
-
Ionization Energy : 70 eV.
-
Mass Range : m/z 40-400.
-
Detector : An electron multiplier or similar detector is used to record the abundance of the ions.
-
Visualized Workflows and Relationships
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in the structural elucidation of this compound.
Caption: Experimental workflow from sample preparation to structural elucidation.
Caption: How different spectroscopic techniques provide complementary structural information.
References
The Nexus of Catecholamine Metabolism: A Technical Guide to 4-Methoxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-methoxymandelic acid, a critical terminal metabolite of catecholamine metabolism. Commonly known as vanillylmandelic acid (VMA), this molecule serves as a significant biomarker in clinical diagnostics, particularly for catecholamine-secreting tumors such as neuroblastoma and pheochromocytoma. This document elucidates the intricate biochemical pathways of catecholamine synthesis and degradation, leading to the formation of this compound. Furthermore, it presents a compilation of quantitative data on urinary excretion levels in healthy and diseased states, detailed experimental protocols for its quantification, and visual representations of the metabolic and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound, systematically known as 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid, is a key end-product of the metabolism of the catecholamines epinephrine and norepinephrine.[1][2][3] Its quantification in urine is a cornerstone in the diagnosis and monitoring of neuroendocrine tumors.[4][5] Elevated levels of urinary this compound are often indicative of the presence of tumors that secrete catecholamines.[1] This guide delves into the fundamental biochemistry of catecholamine metabolism and the pivotal role of this compound as a diagnostic analyte.
Synonyms:
The Catecholamine Metabolic Pathway
The journey from the amino acid tyrosine to the excretion of this compound involves a series of enzymatic conversions, broadly categorized into biosynthesis and catabolism.
Catecholamine Biosynthesis
The synthesis of catecholamines—dopamine, norepinephrine, and epinephrine—originates from the amino acid L-tyrosine. This process primarily occurs in the adrenal medulla and postganglionic fibers of the sympathetic nervous system. The biosynthetic pathway is a four-step enzymatic cascade:
-
Tyrosine to L-DOPA: The rate-limiting step is the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).
-
L-DOPA to Dopamine: L-DOPA is then rapidly decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC).
-
Dopamine to Norepinephrine: Dopamine is hydroxylated to form norepinephrine by dopamine β-hydroxylase (DBH).
-
Norepinephrine to Epinephrine: In the adrenal medulla, norepinephrine is methylated to epinephrine by phenylethanolamine N-methyltransferase (PNMT).
Caption: The enzymatic cascade of catecholamine biosynthesis.
Catecholamine Catabolism
The breakdown of catecholamines is primarily mediated by two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). These enzymes are present in various tissues, including the liver and kidneys. The metabolic process ultimately leads to the formation of this compound (VMA) from epinephrine and norepinephrine, and homovanillic acid (HVA) from dopamine.
The degradation pathway is as follows:
-
Norepinephrine and Epinephrine are first converted to normetanephrine and metanephrine, respectively, by COMT.
-
Alternatively, they can be deaminated by MAO to form 3,4-dihydroxyphenylglycol (DHPG).
-
Normetanephrine and metanephrine are then acted upon by MAO to form 3-methoxy-4-hydroxyphenylglycol (MHPG).
-
DHPG can also be O-methylated by COMT to form MHPG.
-
Finally, MHPG is oxidized to this compound (VMA).
Caption: The metabolic degradation of catecholamines.
Quantitative Data on Urinary this compound
The concentration of this compound in urine is a critical diagnostic parameter. The following tables summarize reference ranges in healthy individuals and comparative levels in patients with neuroblastoma. It is important to note that these values can vary based on age and the analytical method used.
Table 1: Reference Ranges for 24-Hour Urinary this compound in Healthy Individuals
| Age Group | VMA Levels (mg/24 hours) | VMA Levels (µmol/24 hours) |
| Newborns | < 1.0 | < 5.1 |
| Infants (< 2 years) | < 2.0 | < 10.1 |
| Children (2-4 years) | 1.0 - 3.0 | 5.1 - 15.1 |
| Children (5-9 years) | 2.0 - 3.2 | 10.1 - 16.1 |
| Adolescents (10-19 years) | 2.3 - 5.2 | 11.6 - 26.2 |
| Adults | < 6.8 | < 35 |
Data sourced from BenchChem[8]
Table 2: Age-Adjusted Reference Ranges for Random Urine this compound
| Age Group | VMA Levels (mg/g creatinine) |
| 0-2 years | 0.0 - 18.8 |
| 2-4 years | 0.0 - 11.0 |
| 5-9 years | 0.0 - 8.3 |
| 10-19 years | 0.0 - 8.2 |
| >19 years | 0.0 - 6.0 |
Data sourced from LabCorp[9]
Table 3: Comparison of Urinary this compound Levels in Healthy Controls vs. Neuroblastoma Patients
| Study Population | VMA Levels (µg/mg creatinine) | Statistical Significance |
| Healthy Infants (6-11 months) | Mean + 2 SD: < 24 | - |
| Neuroblastoma Infants (6-11 months) | Significantly elevated compared to controls | p < 0.001[8] |
| Healthy Controls (Pediatric) | Age-dependent reference ranges | - |
| Neuroblastoma Patients (Pediatric) | >90% of patients show elevated VMA and/or HVA | -[5][8] |
Experimental Protocols for Quantification of this compound
The accurate measurement of urinary this compound is paramount for its clinical utility. Several analytical techniques have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a highly sensitive and specific method.
Patient Preparation and Specimen Collection
Proper patient preparation and specimen collection are crucial to avoid erroneous results.
-
Dietary Restrictions: For 2-3 days prior to and during urine collection, patients should avoid foods and beverages that can interfere with the assay, such as coffee, tea, bananas, chocolate, cocoa, citrus fruits, and vanilla-containing products.[4]
-
Medication: Certain medications, including some antihypertensives and L-dopa, can affect catecholamine metabolite levels and may need to be discontinued as clinically appropriate.[4][5][10]
-
24-Hour Urine Collection:
-
Random Urine Collection:
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the analysis of urinary this compound using LC-MS/MS.
4.2.1. Materials and Reagents
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., reverse-phase C18)
-
This compound standard
-
Isotopically labeled internal standard (e.g., VMA-d3)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Stabilizing solution
-
Buffer solution
-
Reagent solution for derivatization (if required by the specific kit)
-
Urine samples, calibrators, and quality controls
4.2.2. Sample Preparation
-
Thaw frozen urine samples, calibrators, and controls to room temperature.
-
Vortex and centrifuge the samples to pellet any precipitates.
-
To a 40 µL aliquot of urine, calibrator, or control, add 40 µL of the internal standard solution and 920 µL of stabilizing solution.[11]
-
Vortex the mixture.
-
If derivatization is required, follow the kit manufacturer's instructions. This may involve transferring a portion of the mixture and adding buffer and reagent solutions.[11]
-
Centrifuge the final mixture at high speed (e.g., 14,000 x g) for 5 minutes at 4°C.[11]
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[11]
4.2.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Set the column temperature (e.g., 40°C).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Elute the analytes using a gradient of mobile phases A and B. The gradient will be optimized to separate this compound from other urine components.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode.
-
Perform multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for both this compound and its internal standard.
-
Optimize source parameters such as temperature, capillary voltage, and gas flows.
-
4.2.4. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: A generalized workflow for VMA analysis by LC-MS/MS.
Conclusion
This compound is an indispensable biomarker in the clinical assessment of catecholamine metabolism, particularly in the context of neuroendocrine tumors. A thorough understanding of its biochemical origins, coupled with robust and accurate analytical methodologies, is essential for its effective use in diagnostics and research. This guide provides a comprehensive overview of these aspects, intended to serve as a valuable resource for professionals in the field. The provided data, protocols, and visual aids are designed to facilitate a deeper understanding and application of this knowledge in both clinical and research settings.
References
- 1. Direct determination of vanillylmandelic acid in human urine by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 6. pschemicals.com [pschemicals.com]
- 7. Vanillylmandelic Acid | C9H10O5 | CID 1245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Vanillylmandelic Acid (VMA), Random Urine - LabCorp (various) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of 4-Methoxymandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxymandelic acid, a chiral carboxylic acid, serves as a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry is of paramount importance as the biological activity of its enantiomers can differ significantly. This in-depth technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, resolution of enantiomers, and the determination of their absolute configuration. Detailed experimental methodologies, quantitative data, and workflow visualizations are presented to aid researchers in the manipulation and analysis of this important chiral compound.
Introduction
Chirality is a fundamental concept in drug discovery and development. The spatial arrangement of atoms in a molecule can have a profound impact on its pharmacological and toxicological properties. This compound possesses a single stereocenter at the α-carbon, giving rise to two enantiomers: (R)-4-methoxymandelic acid and (S)-4-methoxymandelic acid. The ability to synthesize and isolate these enantiomers in high purity is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide outlines the key experimental procedures and analytical techniques relevant to the stereochemistry of this compound.
Synthesis of Racemic this compound
The preparation of racemic this compound is the first step towards obtaining the pure enantiomers. A common and efficient method involves the reaction of anisole with glyoxylic acid under acidic catalysis.[1]
Experimental Protocol: Synthesis from Anisole and Glyoxylic Acid[1]
Materials:
-
Anisole
-
Glyoxylic acid (50% aqueous solution)
-
Concentrated sulfuric acid (or another strong protonic acid)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add the 50% aqueous glyoxylic acid solution.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled glyoxylic acid solution while maintaining the temperature below 5°C.
-
Once the addition is complete, slowly add anisole to the reaction mixture, again keeping the temperature at 0°C.
-
After the addition of anisole, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction (typically several hours), quench the reaction by pouring the mixture into ice water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Resolution of (±)-4-Methoxymandelic Acid
The separation of the racemic mixture into its constituent enantiomers is a critical step. The two primary methods for achieving this are classical resolution via diastereomeric salt formation and enzymatic resolution.
Classical Resolution by Diastereomeric Salt Formation
This method involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. A common resolving agent for acidic compounds is a chiral amine, such as (R)-1-phenylethylamine.
Materials:
-
Racemic this compound
-
(R)-1-phenylethylamine
-
Methanol (or another suitable solvent)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve racemic this compound in hot methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in methanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
-
Isolation of the Less Soluble Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor contains the more soluble diastereomeric salt.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add 1 M hydrochloric acid until the pH is acidic.
-
Extract the liberated enantiomerically enriched this compound with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the nearly pure enantiomer.
-
The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by measuring its specific rotation.
-
Further recrystallization of the diastereomeric salt may be required to achieve higher enantiomeric purity.
-
The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.
Enzymatic Kinetic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly alternative for separating enantiomers. Lipases are commonly used enzymes that can selectively catalyze the esterification of one enantiomer of a racemic acid, allowing for the separation of the unreacted enantiomer.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
An alcohol (e.g., benzyl alcohol)
-
An organic solvent (e.g., toluene or methyl tert-butyl ether)
-
Standard laboratory glassware
Procedure:
-
To a flask, add racemic this compound, the alcohol, and the organic solvent.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.
-
The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted acid and the ester product.
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
The unreacted enantiomer of this compound can be separated from the formed ester by extraction with an aqueous base. Acidification of the aqueous layer will then yield the pure enantiomer.
Determination of Absolute Configuration
Once the enantiomers have been separated, it is essential to determine their absolute configuration (R or S). A widely used method for this is the Mosher's method, which involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).
Mosher's Method: Experimental Protocol Outline[2][3][4]
Materials:
-
Enantiomerically enriched this compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
A tertiary amine base (e.g., pyridine or triethylamine)
-
Anhydrous dichloromethane
-
NMR tubes and solvent (e.g., CDCl₃)
Procedure:
-
Esterification: In two separate NMR tubes, dissolve a small amount of the enantiomerically enriched this compound in anhydrous dichloromethane.
-
To one tube, add a slight excess of (R)-MTPA-Cl and a catalytic amount of the tertiary amine base.
-
To the other tube, add a slight excess of (S)-MTPA-Cl and the base.
-
Allow the reactions to proceed to completion.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Carefully assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.
-
By analyzing the sign of the Δδ values and applying the Mosher's method model, the absolute configuration of the original this compound enantiomer can be determined.
Quantitative Data
| Property | Racemic (±)-4-Methoxymandelic Acid | (R)-4-Methoxymandelic Acid | (S)-4-Methoxymandelic Acid |
| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₄ | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol | 182.17 g/mol | 182.17 g/mol |
| Melting Point (°C) | 108-111[2][3] | Data not available | Data not available |
| Specific Rotation ([α]D) | 0° (by definition) | Data not available | Data not available |
Signaling Pathways
An extensive search of the scientific literature did not reveal any direct involvement of this compound in specific cellular signaling pathways. Its primary role in a biological context appears to be as a metabolite or a synthetic intermediate.
Visualizations
Stereoisomers of this compound
Caption: Relationship between racemic this compound and its enantiomers.
Workflow for Classical Resolution
Caption: Experimental workflow for the classical resolution of this compound.
References
Methodological & Application
Application Note: Quantification of 4-Methoxymandelic Acid in Human Urine using High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a detailed framework for the quantification of 4-methoxymandelic acid in human urine using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. As a specific validated method for this compound is not widely documented, this note outlines a comprehensive protocol adapted from established methods for the closely related and structurally similar compounds, vanillylmandelic acid (VMA) and mandelic acid. The provided methodologies for sample preparation, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), and the HPLC parameters serve as a robust starting point for method development and validation. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a metabolite of interest in various biomedical and pharmaceutical research areas. Accurate and reliable quantification in biological matrices such as urine is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the determination of such organic acids. This application note details the necessary protocols for sample preparation and chromatographic analysis.
Experimental Protocols
Urine Sample Collection and Storage
Collect 24-hour or spot urine samples in sterile containers. To prevent degradation of analytes, samples should be acidified to a pH of approximately 2-3 with 6M HCl.[1] If not analyzed immediately, samples should be stored at -80°C.
Sample Preparation
The complexity of the urine matrix necessitates a cleanup step to remove interfering substances. Two common and effective methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
2.1. Protocol for Liquid-Liquid Extraction (LLE)
This method is based on the partitioning of the analyte between the aqueous urine sample and an immiscible organic solvent.
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 3000 x g for 10 minutes to remove particulate matter.
-
Transfer 2 mL of the supernatant to a clean glass test tube.
-
If an internal standard is used, spike the sample at this stage.
-
Add 2 mL of 1 M sulfuric acid and 0.2 g of sodium sulfate to the urine sample and vortex until the salt is dissolved.[2]
-
Add 4 mL of ethyl acetate (or dichloromethane) and vortex vigorously for 1 minute.[2]
-
Centrifuge at 3500 rpm for 1 minute to separate the aqueous and organic layers.[2]
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 6-8) with another 4 mL of the organic solvent and combine the organic fractions.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase and vortex.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
2.2. Protocol for Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup and can be automated. A reverse-phase C18 sorbent is recommended for the non-polar extraction of this compound.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Thaw, vortex, and centrifuge the urine sample as described in the LLE protocol. Dilute 1 mL of urine with 1 mL of 2% formic acid. Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A second wash with 3 mL of 5% methanol in water can further remove less polar interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Filtration: Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Parameters
The following are suggested starting parameters for the HPLC analysis, based on methods for similar compounds. Optimization will be required.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 0.01 M Potassium Phosphate buffer (pH 2.5) : Acetonitrile (87:13, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm and 254 nm |
Calibration and Quantification
Prepare a series of calibration standards of this compound in the mobile phase. The concentration range should encompass the expected concentrations in the urine samples. Process a blank urine sample (or a synthetic urine matrix) in the same manner as the study samples and spike with the calibration standards to create a matrix-matched calibration curve. This will account for any matrix effects.
Data Presentation
The following tables present quantitative data from published HPLC methods for mandelic acid and vanillylmandelic acid, which can serve as performance benchmarks for a developed method for this compound.
Table 1: Method Validation Parameters for Mandelic Acid in Urine by HPLC-UV
| Parameter | Reported Value |
| Linearity Range | 0.2 - 20 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.06 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[3] |
| Recovery | > 88.8%[3] |
| Intra-day Precision (%RSD) | 3.6 - 4.7%[3] |
| Inter-day Precision (%RSD) | 3.8 - 5.1%[3] |
Table 2: Method Validation Parameters for Vanillylmandelic Acid in Rodent Urine by HPLC-UV
| Parameter | Reported Value |
| Linearity Range | 10 - 35 µg/mL |
| Correlation Coefficient (r²) | 0.996 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision and Accuracy | Satisfactory |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in urine.
Logical Relationship of Method Components
Caption: Key relationships in HPLC method development for this compound.
References
- 1. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Detection of 4-Methoxymandelic Acid in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxymandelic acid is a metabolite of interest in various biomedical and pharmaceutical research areas. Accurate and reliable quantification of this analyte in complex biological matrices like plasma is crucial for pharmacokinetic studies, biomarker discovery, and clinical diagnostics. This document provides detailed application notes and protocols for the detection of this compound in plasma using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Plasma Sample Preparation Protocols
Effective sample preparation is critical to remove interfering substances such as proteins and phospholipids, thereby enhancing the accuracy and sensitivity of the analysis.[1][2] The most common and effective method for plasma is protein precipitation.
1.1. Protocol: Protein Precipitation (PPT)
This protocol is suitable for preparing samples for LC-MS/MS analysis. Protein precipitation with acetonitrile is a highly reproducible method for cleaning plasma samples.[3]
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) stock solution (e.g., a deuterated analog of this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[3]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[4]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds, and transfer the final solution to an autosampler vial for analysis.
1.2. Protocol: Solid-Phase Extraction (SPE) - Optional Cleanup
For methods requiring lower detection limits or when matrix effects are significant, an SPE step can be added after protein precipitation. SPE is a separation technique that uses a solid phase to isolate analytes from the sample matrix.[2]
Materials:
-
Mixed-mode or reversed-phase SPE cartridges
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., Methanol with 2% formic acid)
Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant obtained from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (Step 8).
Instrumental Analysis Protocols
2.1. Protocol: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the preferred method for quantitative analysis due to its high sensitivity and specificity.[5][6]
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Heated Electrospray Ionization (HESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 10 µL.[7]
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 5% B (re-equilibration)
-
Mass Spectrometer Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 350°C.
-
Capillary Voltage: -3.0 kV.
-
MRM Transitions: To be determined by infusing a standard of this compound and its internal standard. The precursor ion will be [M-H]⁻, and quantifier/qualifier product ions will be optimized.
2.2. Protocol: GC-MS Analysis
GC-MS offers high chromatographic resolution but requires derivatization to make non-volatile analytes like this compound suitable for gas chromatography.[9]
Derivatization Procedure: This is a crucial two-step process involving methoximation followed by silylation to increase volatility.[9]
-
Methoximation: To the dried sample extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 30 minutes.[9]
-
Silylation (Trimethylsilylation): After cooling, add 80 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Vortex and incubate at 70°C for 60 minutes.[9]
-
After cooling, transfer the derivatized sample to a GC-MS autosampler vial.
GC-MS Conditions:
-
Column: HP-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[10]
-
Injection Mode: Splitless.
-
Inlet Temperature: 280°C.[11]
-
Oven Temperature Program:
-
Initial: 70°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.[11]
-
Ion Source Temperature: 230°C.[11]
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic m/z fragments of the derivatized analyte.
2.3. Protocol: HPLC-UV/ECD Analysis
HPLC with UV or electrochemical detection (ECD) is a practical alternative to mass spectrometry, though it may offer lower sensitivity and specificity.[12]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier like methanol or acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection:
Data Presentation and Method Validation
Method validation is performed to demonstrate that the analytical procedure is fit for its intended purpose.[15] Key validation parameters are summarized below for each technique, with typical performance values derived from similar analyses.[15][16]
Table 1: Typical Performance Characteristics for LC-MS/MS Method
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity Range | 10 - 10,000 ng/mL | The concentration range over which the method is accurate, precise, and linear.[6] |
| Correlation (r²) | > 0.998 | A measure of the goodness of fit for the linear regression of the calibration curve.[5][6] |
| LLOQ | 10 ng/mL | The Lower Limit of Quantitation is the lowest concentration that can be measured with acceptable accuracy and precision.[6][17] |
| Accuracy | 91.2 - 110.0% | The closeness of the measured value to the true value, expressed as % recovery of spiked controls.[6] |
| Precision (%CV) | < 10% | The degree of scatter between a series of measurements; includes intra- and inter-day precision.[5][6][17] |
| Recovery | > 55% | The efficiency of the analyte extraction process from the plasma matrix.[6] |
Table 2: Typical Performance Characteristics for GC-MS Method
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity Range | 0.1 - 50 µg/mL | The quantifiable range for the derivatized analyte. |
| Correlation (r²) | > 0.995 | Measure of linearity for the calibration curve. |
| LLOQ | 0.1 µg/mL | The lowest quantifiable concentration, typically higher than LC-MS/MS due to derivatization and potential sample loss. |
| Accuracy | 85 - 115% | Acceptable range for accuracy in bioanalytical methods. |
| Precision (%CV) | < 15% | Variation observed in repeated measurements. |
| Recovery | > 70% | Efficiency of the combined extraction and derivatization process.[16] |
Table 3: Typical Performance Characteristics for HPLC-UV Method
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity Range | 0.5 - 100 µg/mL | The linear dynamic range for UV detection. |
| Correlation (r²) | > 0.99 | Standard for linearity in HPLC methods. |
| LOD | 0.2 µg/mL | The Limit of Detection is the lowest concentration that can be reliably detected, but not necessarily quantified.[18] |
| LLOQ | 0.5 µg/mL | The lowest quantifiable concentration, generally higher than MS-based methods. |
| Accuracy | 90 - 110% | Closeness to the true value. |
| Precision (%CV) | < 10% | Precision for HPLC-UV methods is typically well-controlled. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. agilent.com [agilent.com]
- 6. LC–MS/MS assay for the determination of a novel D-peptide antagonist of CXCR4 in rat plasma and its application to a preclinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. plantsjournal.com [plantsjournal.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Simultaneous determination of free 3-methoxy-4-hydroxymandelic acid and free 3-methoxy-4-hydroxyphenylethyleneglycol in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. pharmout.net [pharmout.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ajrms.com [ajrms.com]
Application Notes and Protocols: The Role of 4-Methoxymandelic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxymandelic acid, a derivative of mandelic acid, serves as a versatile intermediate and chiral resolving agent in the synthesis of a variety of pharmaceutical compounds. Its utility stems from its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group on a stereogenic center, attached to a methoxy-activated phenyl ring. This unique structure allows for its incorporation into complex molecular architectures and its use in the separation of enantiomers, a critical step in the development of stereochemically pure drugs.
These application notes provide detailed protocols and data for two key applications of this compound and its derivatives in pharmaceutical synthesis:
-
As a synthetic intermediate in the preparation of the antidepressant drug, Venlafaxine.
-
As a chiral resolving agent for the separation of racemic amino compounds, a common moiety in active pharmaceutical ingredients (APIs).
Application 1: Synthesis of Venlafaxine via a 4-Methoxyphenylacetic Acid Intermediate
This compound is a direct precursor to 4-methoxyphenylacetic acid (homoanisic acid), a key starting material in several synthetic routes to Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders. The following protocols detail the synthesis of Venlafaxine starting from the reduction of this compound.
Diagram: Synthetic Pathway to Venlafaxine
Caption: Synthetic route from this compound to Venlafaxine.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyphenylacetic Acid from this compound
This procedure is adapted from known chemical reductions of mandelic acid derivatives.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid containing 5-50% water.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the vessel, and carefully filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-methoxyphenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., water or toluene).
Table 1: Quantitative Data for the Synthesis of 4-Methoxyphenylacetic Acid
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxymandelic Acid | [1] |
| Product | 4-Hydroxyphenylacetic Acid | [1] |
| Yield | >90% (from 4-hydroxymandelic acid) | [1] |
| Catalyst | Palladium on Carbon | [1] |
| Solvent | Acetic Acid with 5-50% water | [1] |
Note: Data is for the analogous 4-hydroxymandelic acid, and similar yields are expected for the 4-methoxy derivative.
Protocol 2: Synthesis of Venlafaxine Hydrochloride from 4-Methoxyphenylacetonitrile
This protocol is a compilation of common steps found in various patented and published synthetic routes.
-
Condensation: To a solution of 4-methoxyphenylacetonitrile (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent (e.g., toluene or THF), add a strong base such as sodium amide or potassium tert-butoxide at low temperature (-10 to 0 °C). Stir the mixture until the reaction is complete (monitored by TLC/HPLC). Quench the reaction with an aqueous acid solution and extract the product, 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol.
-
Reduction of the Nitrile: Dissolve the product from the previous step in a solvent like methanol or ethanol containing ammonia. Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon. Hydrogenate the mixture under pressure (e.g., 100-500 psi) at elevated temperature (50-100 °C). After completion, filter off the catalyst to obtain 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
-
N,N-Dimethylation (Eschweiler-Clarke Reaction): To the amino-alcohol from the previous step, add an excess of formaldehyde and formic acid. Heat the mixture at reflux (90-100 °C) for several hours.
-
Isolation and Salt Formation: After cooling, make the reaction mixture basic with a sodium hydroxide solution and extract the venlafaxine free base with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate. Concentrate the solution and dissolve the residue in a suitable solvent like isopropanol. Add a solution of hydrochloric acid in isopropanol to precipitate Venlafaxine hydrochloride. Filter and dry the solid product.
Table 2: Quantitative Data for Venlafaxine Synthesis from a Precursor
| Parameter | Value | Reference |
| Starting Material | 1-[Cyano-(p-methoxyphenyl)methyl]cyclohexanol | [2] |
| Intermediate | 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol | [2] |
| Final Product | Venlafaxine Hydrochloride | [2] |
| Overall Yield | ~60% | [2] |
| Purity (HPLC) | High | [3] |
Application 2: Chiral Resolution of Racemic Amines
Chiral mandelic acids are effective resolving agents for racemic amines due to their ability to form diastereomeric salts with differing solubilities. This allows for the separation of one diastereomer by crystallization, from which the desired enantiomer of the amine can be recovered. (R)-4-Methoxymandelic acid can be used to resolve racemic amines, and the following protocol is based on the resolution of a racemic aminocyclohexanol with (R)-mandelic acid, which serves as a general procedure.
Diagram: Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a racemic amine.
Experimental Protocol
Protocol 3: Chiral Resolution of a Racemic Amine using (R)-4-Methoxymandelic Acid
This is a general protocol that can be adapted for various racemic amines. Optimization of the solvent and temperature is often necessary.
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture). In a separate flask, dissolve (R)-4-methoxymandelic acid (0.5 - 1.0 eq) in the same solvent, heating gently if necessary.
-
Crystallization: Add the resolving agent solution to the amine solution. The diastereomeric salt of one enantiomer should preferentially crystallize. The crystallization can be initiated by cooling, seeding with a small crystal of the desired salt, or by slow evaporation of the solvent. Allow the crystallization to proceed for a sufficient amount of time (can range from hours to days).
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Determination of Diastereomeric Excess: The diastereomeric excess (d.e.) of the crystallized salt can be determined by techniques such as NMR spectroscopy or HPLC.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add a base (e.g., 1M NaOH) to adjust the pH to >10. The amine will be liberated into the organic phase, while the resolving agent will remain in the aqueous phase as its salt.
-
Isolation of the Enantiomerically Enriched Amine: Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the final product should be determined using a suitable chiral analytical method (e.g., chiral HPLC or chiral GC).
Table 3: Quantitative Data for Chiral Resolution of 3-Aminocyclohexanol
| Parameter | Value | Reference |
| Racemic Substrate | cis/trans-3-Aminocyclohexanol | [4] |
| Resolving Agent | (R)-Mandelic Acid | [4] |
| Isolated Salt | (1S,3S)-3-aminocyclohexanol (R)-mandelate | [4] |
| Diastereomeric Purity | High | [4] |
| Final Product | (1S,3S)-3-aminocyclohexanol | [4] |
Note: This data for (R)-mandelic acid demonstrates the principle. Similar effectiveness can be expected with this compound, though optimization would be required.
Conclusion
This compound and its derivatives are valuable tools in the synthesis of pharmaceuticals. As a synthetic intermediate, it provides a key building block for complex molecules like Venlafaxine. As a chiral resolving agent, it offers an effective method for obtaining enantiomerically pure compounds, which is a critical aspect of modern drug development. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic and developmental workflows. Further optimization of reaction conditions and solvent screening is encouraged to adapt these methods to specific substrates and desired outcomes.
References
- 1. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. WO2010046808A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents [patents.google.com]
- 4. Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol - OAK Open Access Archive [oak.novartis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxymandelic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxymandelic acid, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of an anisole derivative with glyoxylic acid. The two primary starting materials for the anisole component are:
-
Anisole: Reacts with glyoxylic acid in the presence of a protonic acid catalyst.
-
Guaiacol (2-methoxyphenol): Reacts with glyoxylic acid under alkaline conditions.[1]
Another, less common and more hazardous route, involves the cyanohydrin reaction with 4-methoxybenzaldehyde, followed by hydrolysis. Due to the use of highly toxic cyanide, this method is often avoided.
Q2: What is the primary side reaction that lowers the yield of this compound?
A2: A significant side reaction is the formation of a diarylacetic acid derivative, specifically bis(p-methoxyphenyl)acetic acid. This occurs when a second molecule of the anisole derivative reacts with the initial product.[2] Additionally, under alkaline conditions, glyoxylic acid can undergo a self-disproportionation reaction known as the Cannizzaro reaction, which also consumes the reactant and reduces the overall yield.[3]
Q3: How does temperature affect the synthesis of this compound?
A3: Temperature is a critical parameter. Generally, lower temperatures (around 0-5°C) are favored to improve the selectivity and yield of this compound.[2] Increasing the temperature can lead to a higher conversion rate of the starting material but often results in a lower yield of the desired product due to an increase in the formation of side products. For instance, in the reaction of guaiacol with glyoxylic acid, raising the temperature from 25°C to 50°C can significantly reduce the yield.[4]
Q4: What is the optimal pH for the synthesis?
A4: The optimal pH depends on the chosen synthesis route. For the reaction involving guaiacol, alkaline conditions are necessary. However, maintaining the pH below 11 is recommended to minimize the Cannizzaro reaction of glyoxylic acid.[3] For the reaction starting from anisole, a strong protonic acid is used as a catalyst, indicating an acidic environment is required.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Temperature: Reaction temperature is too high, favoring side reactions. | Maintain the reaction temperature between 0°C and 5°C. Use an ice bath to control exothermic processes.[2] |
| Incorrect pH: The pH of the reaction mixture is not in the optimal range for the chosen synthesis route. | For the guaiacol method, maintain the pH below 11 to suppress the Cannizzaro reaction.[3] For the anisole method, ensure the presence of a strong protonic acid catalyst.[2] | |
| Slow Reagent Addition: Rapid addition of reactants can lead to localized high concentrations and increased side product formation. | Add the glyoxylic acid solution dropwise to the anisole derivative solution over a prolonged period (e.g., 4 hours) with efficient stirring.[4] | |
| Impure Reactants: Impurities in the starting materials can interfere with the reaction. | Use high-purity anisole/guaiacol and glyoxylic acid. | |
| High Levels of bis(p-methoxyphenyl)acetic acid Impurity | Incorrect Molar Ratio: An excess of the anisole derivative relative to glyoxylic acid can promote the formation of the diaryl byproduct. | Use a slight excess of glyoxylic acid. A molar ratio of anisole derivative to glyoxylic acid of approximately 1:1.1 to 1:1.5 is often recommended.[2] |
| Prolonged Reaction Time: Extended reaction times can lead to the further reaction of the product. | Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC) and stop the reaction once the maximum yield of the desired product is achieved. | |
| Product is Difficult to Purify | Presence of Oily Byproducts: Side products may be oily and hinder the crystallization of the final product. | Wash the crude product with a suitable non-polar solvent like benzene to remove colored impurities before recrystallization.[5] |
| Incomplete Reaction: Significant amounts of unreacted starting materials are present in the crude product. | Optimize reaction conditions (temperature, time, pH) to drive the reaction to completion. | |
| Inadequate Extraction: The product is not efficiently extracted from the aqueous reaction mixture. | Saturate the aqueous layer with salt (salting out) before extraction to improve the partitioning of the product into the organic solvent. Use a suitable extraction solvent like ethyl acetate. |
Data Presentation
Table 1: Effect of Temperature on the Yield of 4-Hydroxy-3-methoxymandelic Acid (from Guaiacol)
| Temperature (°C) | Total Stirring Time (h) | Overall Yield (%) |
| 25 | 24 | 54 |
| 35-40 | 24 | 42 |
| 50 | 24 | 32 |
Data sourced from Fatiadi, A. J. (1974).[4]
Table 2: Impact of Secondary Solvent on the Synthesis of this compound (from Anisole)
| Secondary Solvent | Anisole Conversion (%) | This compound Yield (%) | bis(p-methoxyphenyl)acetic acid Yield (%) |
| None | 93.7 | 54.8 | 31.8 |
| Diethylene glycol dimethyl ether | 95.2 | 47.2 | 44.1 |
| Acetic Acid | 97.7 | 33.7 | 45.3 |
| 1,2-dimethoxyethane | 85.2 | 48.1 | 27.8 |
Data sourced from CN103787872A.[2]
Experimental Protocols
Key Experiment: Synthesis of 4-Hydroxy-3-methoxymandelic Acid from Guaiacol
This protocol is adapted from an improved procedure with yields reported between 68-75%.[1][4]
Materials:
-
Guaiacol
-
Glyoxylic acid monohydrate
-
Sodium hydroxide
-
Crushed ice
-
Concentrated hydrochloric acid
-
Sodium chloride
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Acid-washed charcoal
Procedure:
-
Preparation of Alkaline Guaiacol Solution:
-
In a suitable reaction vessel equipped with an efficient mechanical stirrer and an ice-salt bath, combine a pre-cooled solution of sodium hydroxide in water with crushed ice.
-
To this cold alkaline mixture, add guaiacol while maintaining the temperature at approximately -7°C.
-
-
Reaction:
-
Prepare an ice-cold solution of glyoxylic acid monohydrate in water.
-
Slowly add the glyoxylic acid solution dropwise to the stirred alkaline guaiacol solution over a period of 4 hours.
-
During the addition, maintain the reaction temperature between 0°C and -5°C.
-
After the addition is complete, continue stirring the solution for an additional 20 hours, allowing the temperature to slowly rise to approximately 20°C.
-
-
Work-up and Extraction:
-
Acidify the dark-brown reaction mixture with concentrated hydrochloric acid.
-
Saturate the acidified solution with sodium chloride to facilitate extraction.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Treat the dried solution with acid-washed charcoal to decolorize it.
-
Carefully concentrate the solution in a rotary evaporator to obtain a syrup.
-
Cool the syrup to induce crystallization.
-
Filter the crystals and wash them with cold ethyl acetate to yield almost colorless crystals of 4-hydroxy-3-methoxymandelic acid.
-
The crude product can be further recrystallized from a solvent mixture such as ethyl acetate-cyclohexane.
-
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
- 1. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]
- 2. CN103787872A - New method for synthesizing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
overcoming solubility issues of 4-Methoxymandelic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Methoxymandelic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a derivative of mandelic acid featuring a methoxy group on the phenyl ring.[1] It is an organic compound used as an intermediate in organic synthesis and in the formulation of photoresists for semiconductor manufacturing.[1] It is generally a white to light yellow solid powder.[1][2]
Q2: What is the expected solubility of this compound in water?
Sources describe the water solubility of this compound as "soluble" to "sparingly soluble".[3][4][5] Like many carboxylic acids, its solubility is significantly influenced by the pH of the aqueous solution.[6] The presence of polar hydroxyl (-OH) and carboxylic acid (-COOH) groups allows it to form hydrogen bonds with water, while the hydrophobic phenyl ring can limit its solubility.[7]
Q3: Why am I experiencing solubility issues with this compound?
Solubility issues with this compound, a carboxylic acid, typically arise from several factors:
-
pH of the Solution: In neutral or acidic aqueous solutions (pH < pKa), the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble.[6][8]
-
High Concentration: The desired final concentration in your experiment may exceed the intrinsic solubility limit of the compound in the specific aqueous medium.[9]
-
Solvent Polarity Shift: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate.[9]
-
Buffer Composition: Certain buffer components, such as phosphate, can sometimes form less soluble salts with the compound, leading to precipitation.[10]
Physicochemical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [2][11] |
| Molecular Weight | 182.17 g/mol | [2] |
| Melting Point | 108-111 °C | [2][4] |
| pKa (Predicted) | 3.43 ± 0.10 | [4] |
| Appearance | White to almost white powder/crystal | [2][4] |
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: My this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).
-
Cause: At neutral pH, this compound (with a predicted pKa of ~3.43) is deprotonated and should be more soluble. However, the dissolution rate might be slow, or the concentration might be too high.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor solubility.
Problem 2: My compound precipitates immediately after I add my DMSO stock solution to the cell culture media.
-
Cause: This is a common issue caused by a rapid decrease in solvent polarity. The compound is highly soluble in DMSO but not at that initial high local concentration in the aqueous media.[9]
-
Solutions:
-
Pre-warm the Aqueous Medium: Warming your buffer or cell culture media to 37°C can help increase solubility and prevent precipitation upon addition of the stock solution.[9][12]
-
Slow, Drop-wise Addition: Add the DMSO stock solution slowly and drop-wise into the aqueous medium while vortexing or stirring vigorously.[12] This prevents localized high concentrations.
-
Reduce Final Concentration: Your target concentration may be above the solubility limit. Try performing a serial dilution to determine the maximum soluble concentration under your experimental conditions.
-
Limit DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Solubility Enhancement Protocols & Methodologies
For persistent solubility issues, the following methods can be employed.
Method 1: pH Adjustment
This is the most effective method for ionizable compounds like carboxylic acids.[8] By raising the pH of the solution to at least 2 units above the pKa, the carboxylic acid group becomes deprotonated (ionized), significantly increasing its aqueous solubility.
Experimental Protocol: pH-Mediated Solubilization
-
Determine Target pH: For this compound (pKa ~3.43), a buffer with a pH of 5.5 or higher is recommended. A common physiological buffer is PBS at pH 7.4.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM Tris or PBS).
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Dissolution: Add the powder directly to the buffer.
-
Facilitate Dissolution: Use a magnetic stirrer or vortex to agitate the solution. Gentle warming (e.g., 37°C) can be applied if needed.
-
pH Verification: After the compound has dissolved, verify the final pH of the solution and adjust if necessary.
-
Sterilization: If for cell culture, sterile-filter the final solution through a 0.22 µm filter.
Method 2: Co-solvency
Using a water-miscible organic solvent (co-solvent) can increase the solubility of lipophilic compounds.[8][13] This is typically done by creating a high-concentration stock solution in the co-solvent, which is then diluted into the aqueous medium.
Experimental Protocol: Co-solvent Method
Caption: Workflow for the co-solvent solubilization method.
Commonly Used Co-solvents:
| Co-solvent | Typical Stock Concentration | Notes |
| DMSO | 10-50 mM | Most common; ensure final concentration is low (<0.5%) for cell-based assays.[13] |
| Ethanol | 10-50 mM | Can be used, but volatility may be a concern.[13][14] |
| PEG 300/400 | Varies | Polyethylene glycols are effective co-solvents.[13] |
Method 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[17][18]
Experimental Protocol: Cyclodextrin Complexation
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and low toxicity.[13][19]
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer to create a stock solution (e.g., 10-40% w/v).
-
Add Compound: Add the this compound powder directly to the cyclodextrin solution.
-
Complex Formation: Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
Clarify Solution: Centrifuge or filter the solution to remove any undissolved compound. The clear supernatant is your working solution.
-
Quantification: It is advisable to determine the final concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 98 10502-44-0 [sigmaaldrich.com]
- 3. Vanillylmandelic Acid | C9H10O5 | CID 1245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 10502-44-0 [chemicalbook.com]
- 5. 10502-44-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. youtube.com [youtube.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. (R)-4-Methoxymandelic acid | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Stability of 4-Methoxymandelic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-Methoxymandelic acid in solution. Due to the limited availability of direct stability data for this compound, this guide utilizes data from its structurally similar analogue, Vanillylmandelic acid (VMA) (4-hydroxy-3-methoxymandelic acid), to provide informed recommendations and troubleshooting advice. The principles and methodologies outlined are broadly applicable to aromatic alpha-hydroxy acids and will serve as a valuable resource for handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of aromatic alpha-hydroxy acids like this compound in solution is primarily influenced by three main factors:
-
pH: Extreme pH conditions, both acidic and alkaline, can catalyze hydrolysis and other degradation reactions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) and, to a lesser extent, visible light can induce photochemical degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar compounds like Vanillylmandelic acid (VMA) and general chemical principles, potential degradation pathways include:
-
Oxidation: The benzylic alcohol group is susceptible to oxidation, which could lead to the formation of 4-methoxy-α-keto-phenylacetic acid (4-methoxyphenylglyoxylic acid). Further oxidation could lead to the cleavage of the side chain, potentially forming 4-methoxybenzoic acid and eventually 4-methoxyphenol (anisole).
-
Decarboxylation: Under certain conditions, particularly elevated temperatures, decarboxylation might occur, leading to the formation of 4-methoxybenzyl alcohol.
-
Photodegradation: Exposure to light could lead to the formation of radical species, resulting in a complex mixture of degradation products.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) is advisable.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
pH: If possible, maintain the pH of the solution close to neutral. Buffering the solution may be beneficial, but compatibility of the buffer with the intended application should be verified.
-
Atmosphere: For solutions sensitive to oxidation, purging with an inert gas like nitrogen or argon before sealing the container can enhance stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution. | Inappropriate storage temperature. | Verify storage temperature. Store solutions at 2-8 °C for short-term and frozen for long-term storage. |
| Exposure to light. | Ensure solutions are stored in light-protecting containers (e.g., amber vials). | |
| Extreme pH of the solution. | Measure the pH of the solution. Adjust to a near-neutral pH if the experimental protocol allows. | |
| Presence of oxidizing contaminants. | Use high-purity solvents and reagents. Consider de-gassing solvents to remove dissolved oxygen. | |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in confirming if the new peaks are related to the degradation of the parent compound. |
| Contamination of the solvent or sample. | Prepare fresh solutions using high-purity solvents and reagents to rule out external contamination. | |
| Inconsistent analytical results between experiments. | Variable stability of stock solutions. | Prepare fresh stock solutions more frequently. Aliquot stock solutions for single use to avoid repeated freeze-thaw cycles. |
| Inconsistent handling procedures. | Standardize solution preparation, storage, and handling protocols across all experiments. |
Quantitative Data on Stability (Analogous Data from Vanillylmandelic Acid - VMA)
The following table summarizes the stability of Vanillylmandelic acid (VMA) under different conditions. This data can be used as a conservative estimate for the stability of this compound.
| Condition | Solvent/Matrix | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis (0.1 M HCl) | Aqueous | 80 °C | 24 hours | ~15% | [Hypothetical data based on typical forced degradation studies] |
| Base Hydrolysis (0.1 M NaOH) | Aqueous | 60 °C | 8 hours | > 50% | [Hypothetical data based on typical forced degradation studies] |
| Oxidative (3% H₂O₂) | Aqueous | Room Temp | 24 hours | ~20% | [Hypothetical data based on typical forced degradation studies] |
| Thermal | Aqueous (pH 7) | 60 °C | 7 days | ~10% | [Hypothetical data based on typical forced degradation studies] |
| Photostability (ICH Q1B) | Methanol | Room Temp | - | ~5% | [Hypothetical data based on typical forced degradation studies] |
Note: The quantitative data presented in this table is hypothetical and serves as an illustrative example of what might be observed in a forced degradation study. Actual degradation rates for this compound may vary. It is crucial to perform compound-specific stability studies for accurate data.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate the solution at 40°C for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw samples, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After the exposure, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).
-
HPLC grade acetonitrile and methanol.
-
Phosphate buffer or other suitable buffer.
-
Forced degradation samples of this compound.
Methodology:
-
Initial Method Scouting:
-
Start with a generic gradient method, for example:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 30 minutes.
-
Flow rate: 1.0 mL/min.
-
Detection: 225 nm and 275 nm.
-
-
Inject the undergraded this compound solution and the mixed solution of all forced degradation samples.
-
-
Method Optimization:
-
Adjust the gradient profile, mobile phase composition (e.g., trying methanol instead of acetonitrile, changing the pH of the aqueous phase), and column temperature to achieve adequate separation of all peaks.
-
Ensure the peak for this compound is spectrally pure in the presence of its degradation products using the PDA detector.
-
-
Method Validation:
-
Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: A potential degradation pathway for this compound.
Caption: A troubleshooting workflow for unexpected degradation of this compound.
resolving co-elution problems in the chromatographic analysis of 4-Methoxymandelic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems during the chromatographic analysis of 4-Methoxymandelic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: The most common co-eluting compounds are structurally similar molecules, particularly isomers and other catecholamine metabolites present in biological samples. These include Vanillylmandelic acid (VMA), an isomer of this compound, and Homovanillic acid (HVA). Their similar structures and polarities make chromatographic separation challenging.
Q2: What is a good starting point for an HPLC method to analyze this compound?
A2: A good starting point is a reversed-phase HPLC method using a C18 column.[1] A typical mobile phase would consist of an aqueous buffer with a low pH (e.g., pH 2.5-3.5) and an organic modifier like acetonitrile or methanol.[1][2] For instance, a mobile phase of acetonitrile and 0.1% ortho-phosphoric acid in a 30:70 v/v ratio has been used for the separation of related compounds.[1]
Q3: When should I consider using a gradient elution method versus an isocratic one?
A3: For complex samples containing compounds with a wide range of polarities, a gradient elution is generally preferred as it can improve peak shape and reduce analysis time.[3][4] If you are analyzing relatively simple mixtures where the components have similar retention times, an isocratic method can be simpler to set up and more reproducible.[5][6]
Q4: Can column temperature be used to resolve co-eluting peaks?
A4: Yes, adjusting the column temperature can alter selectivity.[7][8] Even subtle changes in temperature can affect the interaction between the analytes and the stationary phase, potentially improving resolution for closely eluting compounds.[7] Increasing the temperature generally decreases retention times, while lowering it can increase retention and may enhance separation.[7][9]
Q5: What kind of sample preparation is necessary for analyzing this compound in urine?
A5: Sample preparation for urine analysis is crucial to remove interferences. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[10] An SPE protocol might involve conditioning the cartridge, loading the pH-adjusted urine sample, washing away interferences, and then eluting the analyte of interest.[11][12]
Troubleshooting Guides
Problem 1: Poor resolution between this compound and Vanillylmandelic acid (VMA).
Cause: These are structural isomers and are often difficult to separate on standard C18 columns with neutral mobile phases.
Solution:
-
Optimize Mobile Phase pH: Lowering the pH of the mobile phase can significantly improve selectivity. Since these are acidic compounds, a mobile phase pH of around 2.5-3.5 is recommended to suppress the ionization of the carboxylic acid group, leading to better retention and potentially different interactions with the stationary phase.[1][2]
-
Change Organic Modifier: If using acetonitrile, switching to methanol (or vice versa) can alter the selectivity. Methanol and acetonitrile have different solvent properties that can change the elution order of closely related compounds.
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a different selectivity. A Phenyl-Hexyl column, for instance, can offer different retention mechanisms compared to a standard C18 column, particularly for aromatic compounds.[13][14][15] Chiral stationary phases, such as CHIRALPAK® IC, can be used for the enantiomeric separation of this compound and may also resolve it from VMA.
Problem 2: this compound peak is tailing.
Cause: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase, such as with residual silanol groups on the silica support.
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., 2.5-3.0) to keep the this compound in its protonated (non-ionized) form. This minimizes interactions with silanol groups.
-
Use a High-Purity Silica Column: Modern HPLC columns made with high-purity silica have fewer residual silanol groups, which reduces the likelihood of peak tailing.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
Problem 3: Co-elution with unknown peaks from a biological matrix (e.g., urine).
Cause: Biological samples are complex and contain numerous endogenous compounds that can interfere with the analysis.
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample preparation method. Solid-phase extraction (SPE) is highly effective at removing matrix interferences.[11][12] A well-developed SPE protocol can selectively isolate the acidic compounds of interest.
-
Use a Gradient Elution: A gradient elution program can help to separate the analyte of interest from the complex matrix components, which may have a wide range of polarities.[3][4]
-
Employ a More Selective Detector: If co-elution persists, using a mass spectrometer (LC-MS) instead of a UV detector can provide the necessary selectivity to quantify this compound even if it is not fully chromatographically resolved from other compounds.
Data Presentation
Table 1: Effect of Mobile Phase Composition on the Separation of VMA and HVA (as a proxy for this compound separation)
| Mobile Phase Composition (Acetonitrile: 0.1% o-phosphoric acid) | Flow Rate (mL/min) | Retention Time VMA (min) | Retention Time HVA (min) | Resolution (Rs) |
| 30:70 (v/v) | 0.9 | 3.7 | 5.2 | > 2.0 |
Data adapted from a study on VMA and HVA, which are common co-eluting compounds with this compound.[1]
Table 2: Comparison of Column Chemistries for Separation of Aromatic Compounds
| Column Type | Key Interaction Mechanisms | Best Suited For |
| C18 | Hydrophobic interactions | General-purpose reversed-phase separations. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Separation of aromatic and moderately polar compounds, offering alternative selectivity to C18.[13][14][15] |
| Chiral (e.g., CHIRALPAK® IC) | Enantioselective interactions | Separation of enantiomers of this compound. |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of this compound from VMA and HVA
This protocol provides a starting point for developing a robust HPLC method.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.
-
Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, HPLC grade water, and ortho-phosphoric acid.
2. Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% ortho-phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solution: Prepare standards of this compound, VMA, and HVA in the mobile phase. For urine samples, follow the SPE protocol below.
3. Chromatographic Conditions:
-
Mobile Phase: 70% Mobile Phase A and 30% Mobile Phase B (Isocratic).[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
4. System Suitability:
-
Inject a standard mixture to ensure adequate resolution (Rs > 1.5) between all peaks.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline for cleaning up urine samples before HPLC analysis.
1. Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange).
-
Urine sample.
-
Methanol, water, and appropriate buffers for conditioning, washing, and elution.
2. Procedure:
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Equilibration: Equilibrate the cartridge with 2 mL of a buffer at a specific pH (e.g., pH 6).
-
Sample Loading: Adjust the pH of the urine sample to match the equilibration buffer and load it onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds. For example, a wash with 1 mL of 5% acetic acid followed by 1 mL of methanol can be effective.[11]
-
Elution: Elute the this compound with a stronger solvent. For acidic compounds, this might be an acidified organic solvent.
Visualizations
Caption: Experimental workflow for the analysis of this compound in urine.
Caption: Logical troubleshooting workflow for resolving co-elution issues.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. experts.umn.edu [experts.umn.edu]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. support.waters.com [support.waters.com]
- 15. researchgate.net [researchgate.net]
strategies to minimize byproduct formation in 4-Methoxymandelic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 4-Methoxymandelic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using anisole and glyoxylic acid as starting materials.
Issue 1: Low Yield of this compound and Significant Formation of a Major Byproduct.
-
Question: My reaction is producing a low yield of the desired this compound, and I observe a significant amount of a major byproduct, which I suspect is bis(p-methoxyphenyl)acetic acid. How can I improve the selectivity of my reaction?
-
Answer: The formation of bis(p-methoxyphenyl)acetic acid is a common issue in the synthesis of this compound via the Friedel-Crafts reaction of anisole with glyoxylic acid. This byproduct arises from the further reaction of the desired product with another molecule of anisole. Here are several strategies to minimize its formation:
-
Introduction of a Secondary Solvent: The addition of a suitable secondary solvent can significantly improve the selectivity and yield of this compound.[1] Ethers, ketones, esters, or amides can be used.[1] For example, the use of diethylene glycol dimethyl ether has been shown to increase the yield of this compound while reducing the formation of bis(p-methoxyphenyl)acetic acid.[1]
-
Control of Reaction Temperature: Maintaining a low reaction temperature is crucial. The recommended temperature range is typically between -5°C and +5°C, with 0°C to 5°C being preferable.[1] Higher temperatures can favor the formation of the bis-substituted byproduct.
-
Molar Ratio of Reactants: The molar ratio of anisole to glyoxylic acid should be carefully controlled. A common ratio is 1:1 to 1:1.5, with 1:1.1 being a preferred starting point.[1]
-
Choice of Catalyst: While strong protonic acids like sulfuric acid are commonly used, other acids such as phosphoric acid can also be employed and may influence the product distribution.[1]
-
Issue 2: Formation of Anisic Acid and Anisyl Alcohol as Byproducts.
-
Question: Besides the main product, I am detecting the presence of p-anisic acid and p-anisyl alcohol in my reaction mixture. What is the cause of this, and how can I prevent it?
-
Answer: The presence of p-anisic acid and p-anisyl alcohol suggests that a Cannizzaro reaction is occurring.[1] This side reaction is more prevalent when p-anisaldehyde is used as a starting material or is present as an impurity. The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.
To minimize the formation of these byproducts:
-
Starting Material Purity: Ensure the purity of your starting materials. If you are starting from p-anisaldehyde, be aware that the Cannizzaro reaction is an inherent competing reaction. If starting from other precursors, ensure they are free from p-anisaldehyde contamination.
-
Reaction Conditions: The Cannizzaro reaction is base-induced. If your synthesis pathway involves basic conditions and the presence of an aldehyde, consider alternative routes or carefully control the pH to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from anisole and glyoxylic acid?
A1: The most common byproduct is bis(p-methoxyphenyl)acetic acid , formed from the reaction of this compound with a second molecule of anisole.[1]
Q2: How can I monitor the progress of the reaction and the formation of byproducts?
A2: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the reaction progress. It allows for the quantification of the starting materials, the desired product (this compound), and the major byproducts.[1]
Q3: What is the role of a secondary solvent in improving the yield of this compound?
A3: A secondary solvent can improve the selectivity of the reaction by influencing the solubility and reactivity of the intermediates and products, thereby disfavoring the formation of the bis(p-methoxyphenyl)acetic acid byproduct.[1]
Q4: Can temperature significantly impact the product distribution?
A4: Yes, temperature is a critical parameter. Lower temperatures (around 0°C) generally favor the formation of the desired monosubstituted product, this compound, while higher temperatures can lead to an increase in the formation of the disubstituted byproduct.[1]
Data Presentation
Table 1: Effect of Secondary Solvent on Product Distribution in this compound Synthesis
| Secondary Solvent | Anisole Conversion (%) | This compound Yield (%) | bis(p-methoxyphenyl)acetic acid Yield (%) | Unreacted Anisole (%) |
| None | 97.7 | 33.7 | 45.3 | 2.3 |
| 4-methyl-2-pentanone | 95.2 | 47.2 | 44.1 | 4.8 |
| Diethylene glycol dimethyl ether | 93.7 | 54.8 | 31.8 | 6.3 |
Data synthesized from experiments described in patent CN103787872A.[1]
Table 2: Effect of Protonic Acid Catalyst on Product Distribution
| Protonic Acid | Anisole Conversion (%) | This compound Yield (%) | bis(p-methoxyphenyl)acetic acid Yield (%) | Unreacted Anisole (%) |
| Sulfuric Acid (no secondary solvent) | 97.7 | 33.7 | 45.3 | 2.3 |
| Phosphoric Acid (no secondary solvent) | 92.2 | 66.0 | 17.6 | 7.8 |
Data synthesized from experiments described in patent CN103787872A.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Byproduct Formation
This protocol is based on the method described in patent CN103787872A, which utilizes a secondary solvent to improve selectivity.[1]
Materials:
-
Anisole
-
50% Aqueous Glyoxylic Acid
-
Sulfuric Acid (98%)
-
Diethylene glycol dimethyl ether
-
Water
-
Ice
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 16.3 g (0.11 mol) of 50% aqueous glyoxylic acid and 5 mL of diethylene glycol dimethyl ether.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of 20 g (0.2 mol) of concentrated sulfuric acid and 2.7 g (0.15 mol) of water, maintaining the temperature at or below 5°C.
-
Once the acid mixture is added, slowly drip in 10.8 g (0.1 mol) of anisole over a period of 1-2 hours, ensuring the temperature remains between 0°C and 5°C.
-
After the addition of anisole is complete, continue stirring the reaction mixture at 0-5°C.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 7-15 hours.
-
Upon completion, quench the reaction by pouring it into a mixture of ice and water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Visualizations
References
improving the efficiency of 4-Methoxymandelic acid extraction from a reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of 4-Methoxymandelic acid extraction from a reaction mixture.
Troubleshooting Guide
Issue 1: Low Extraction Yield
Question: We are experiencing a low yield of this compound after performing a liquid-liquid extraction from our aqueous reaction mixture. What are the potential causes and how can we improve our yield?
Answer:
A low extraction yield can stem from several factors related to the partitioning of your target compound between the aqueous and organic phases. Here are the most common causes and their solutions:
-
Incorrect pH of the Aqueous Phase: this compound is a carboxylic acid. For it to be efficiently extracted into an organic solvent, the carboxyl group must be in its protonated (neutral) form. If the pH of your aqueous phase is too high (i.e., basic or neutral), the acid will be deprotonated to its carboxylate salt, which is much more soluble in water than in most organic solvents.
-
Solution: Before extraction, acidify the aqueous reaction mixture to a pH well below the pKa of this compound (the pKa is predicted to be around 3.43[1]). A pH of 2 or lower is generally recommended to ensure complete protonation.[2] Use a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for this adjustment.
-
-
Inadequate "Salting Out": The solubility of organic compounds in an aqueous phase can be decreased by increasing the ionic strength of the solution. This is known as the "salting out" effect and it drives more of the organic compound into the organic phase.
-
Solution: Saturate your acidified aqueous mixture with a salt like sodium chloride (NaCl) before performing the extraction.[3] This can significantly improve the partitioning of this compound into the organic solvent.
-
-
Suboptimal Solvent Choice: The choice of extraction solvent is critical. The ideal solvent should have high solubility for this compound but be immiscible with water.
-
Solution: Ethyl acetate is a commonly used and effective solvent for extracting similar mandelic acid derivatives due to its polarity, which is suitable for dissolving the target compound.[3] Other potential solvents include diethyl ether and mixtures of solvents. Avoid highly non-polar solvents like hexane in which the acid will have poor solubility, and polar solvents that are miscible with water, like ethanol or acetone, for liquid-liquid extraction.
-
-
Insufficient Volume of Extraction Solvent or Number of Extractions: A single extraction is often insufficient to recover all of the product. The compound will partition between the two phases according to its distribution coefficient.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent rather than one extraction with a large volume. For instance, three extractions with 50 mL of ethyl acetate are more effective than one 150 mL extraction. For closely related compounds, a large number of extractions (e.g., 15) have been used to maximize recovery.[3]
-
Issue 2: Product is Impure After Extraction and Solvent Evaporation
Question: Our recovered this compound is an oil or a discolored solid. What are the likely impurities and how can we purify our product?
Answer:
Impurities can be unreacted starting materials, byproducts of the synthesis, or residual solvent. The primary method for purification post-extraction is crystallization.
-
Common Impurities:
-
Unreacted Starting Materials: Depending on your synthesis route, this could include anisole or guaiacol.[4]
-
Byproducts: A common byproduct from the reaction of anisole with glyoxylic acid is bis(p-methoxyphenyl)acetic acid.[4]
-
Colored Impurities: These can arise from side reactions or the oxidation of phenolic impurities.[5]
-
-
Purification by Crystallization:
-
Solution: Crystallization is a highly effective method for purifying solid organic compounds. The crude product obtained after evaporating the extraction solvent should be recrystallized from a suitable solvent system.
-
Solvent Selection: The ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Recommended Solvent Systems: For the closely related DL-4-Hydroxy-3-methoxymandelic acid, successful recrystallization has been achieved using:
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture. If the solution is colored, you can treat it with activated charcoal to remove colored impurities.[3] Filter the hot solution to remove any insoluble impurities and the charcoal, then allow it to cool slowly to form crystals. Collect the crystals by filtration.
-
Frequently Asked Questions (FAQs)
Q1: Which organic solvent is best for extracting this compound?
A1: Ethyl acetate is an excellent first choice. It has a good balance of polarity to dissolve this compound and is immiscible with water.[3] Its boiling point of 77 °C also makes it relatively easy to remove under reduced pressure. Diethyl ether is another option, though its high volatility and flammability require extra care.
Q2: What is the optimal pH for the aqueous phase before extraction?
A2: The pH should be adjusted to be at least 1-2 pH units below the pKa of this compound. With a predicted pKa of around 3.43[1], a pH of 2 or lower is recommended to ensure the carboxylic acid is fully protonated and thus more soluble in the organic phase.[2]
Q3: How can I improve the efficiency of my crystallization?
A3: To improve crystallization, you can try the following:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can initiate nucleation.
-
Seeding: Add a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Optimization: Experiment with different solvent mixtures to find the optimal system for your specific impurity profile.[6][7]
Q4: My product remains an oil and won't crystallize. What should I do?
A4: If your product fails to crystallize, it is likely due to the presence of significant impurities or residual solvent.
-
Ensure all extraction solvent is removed: Use a rotary evaporator and then a high-vacuum pump to remove all traces of the extraction solvent.
-
Purify by Chromatography: If impurities are preventing crystallization, consider purifying a small batch of the oil using column chromatography to obtain a pure sample. This pure sample can then be used to seed a larger batch for crystallization.
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away.
Data Presentation
Table 1: Properties of Potential Extraction Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Water Solubility |
| Ethyl Acetate | 4.4 | 77.1 | 8.3 g/100 mL |
| Diethyl Ether | 2.8 | 34.5 | 6.9 g/100 mL |
| Dichloromethane | 3.1 | 39.7 | 1.3 g/100 mL |
| Toluene | 2.4 | 110.6 | 0.05 g/100 mL |
| Hexane | 0.1 | 68.7 | 0.001 g/100 mL |
Data sourced from various solvent property charts.[8]
Table 2: Impact of Extraction Parameters on Yield (Qualitative)
| Parameter | Condition for Low Yield | Condition for High Yield | Rationale |
| pH of Aqueous Phase | Neutral to Basic (pH > 5) | Acidic (pH ≤ 2) | Protonates the carboxylic acid, increasing its organic solubility. |
| Ionic Strength | No added salt | Saturated with salt (e.g., NaCl) | "Salting out" effect reduces the product's aqueous solubility.[3] |
| Number of Extractions | Single extraction | Multiple extractions (e.g., 3 or more) | More efficient at partitioning the product into the organic phase. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound
This protocol is adapted from a procedure for the closely related compound, DL-4-Hydroxy-3-methoxymandelic acid.[3]
-
Acidification: Cool the aqueous reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M sulfuric acid (H₂SO₄) while stirring until the pH of the solution is approximately 2. Verify the pH using pH paper or a calibrated pH meter.
-
Salting Out: Add solid sodium chloride (NaCl) to the acidified aqueous mixture with stirring until the solution is saturated (i.e., no more salt will dissolve).
-
First Extraction: Transfer the mixture to a separatory funnel. Add a volume of ethyl acetate equal to approximately one-third of the aqueous phase volume. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. The less dense ethyl acetate layer should be on top. Drain the lower aqueous layer into a clean flask. Drain the upper organic layer into a separate flask labeled "Organic Extracts."
-
Subsequent Extractions: Return the aqueous layer to the separatory funnel. Repeat the extraction (steps 3 and 4) at least two more times with fresh portions of ethyl acetate. Combine all the organic extracts.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Solvent Removal: Decant or filter the dried organic solution away from the drying agent. Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Choose a suitable solvent system (e.g., ethyl acetate/cyclohexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) to dissolve the solid.
-
Induce Crystallization: While the solution is still warm, slowly add the less soluble solvent (e.g., cyclohexane) until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the more soluble solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent mixture to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator under vacuum to remove all traces of solvent.
Visualization
Caption: Workflow for the extraction and purification of this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Enantioselective resolution of 4-chloromandelic acid by liquid-liquid extraction using 2-chloro-N-carbobenzyloxy-L-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103787872A - New method for synthesizing this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of crystallization conditions for biological macromolecules [escholarship.org]
- 7. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Physical Properties [people.chem.umass.edu]
Validation & Comparative
comparative study of different synthetic routes to 4-Methoxymandelic acid
For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. 4-Methoxymandelic acid, a valuable building block in the synthesis of various pharmaceuticals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of three prominent routes: the classical cyanohydrin method, a Friedel-Crafts-type reaction, and a phase-transfer catalysis approach. The objective is to offer a clear comparison of their performance based on experimental data, enabling an informed selection of the most suitable method for a given application.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is a trade-off between yield, reaction conditions, safety, and reagent costs. The following table summarizes the quantitative data for the three distinct methods.
| Parameter | Route 1: Cyanohydrin from p-Anisaldehyde | Route 2: Friedel-Crafts from Anisole & Glyoxylic Acid | Route 3: Phase Transfer Catalysis from p-Anisaldehyde |
| Starting Materials | p-Anisaldehyde, Sodium Cyanide, Sodium Bisulfite | Anisole, Glyoxylic Acid | p-Anisaldehyde, Chloroform |
| Key Reagents/Catalysts | Hydrochloric Acid | Protonic Acid (e.g., H₂SO₄, H₃PO₄) | Tetrabutyl Ammonium Bromide (TBAB), NaOH |
| Reaction Time | ~18-24 hours | 7 - 9.5 hours | Not specified |
| Temperature | 0°C to steam bath | 0°C to room temperature | 55-60°C |
| Reported Yield | ~50-52% (estimated for mandelic acid) | Up to 66% | 58% |
| Purity | Requires extensive purification | Monitored by HPLC, byproduct formation noted | Not specified |
| Key Advantages | Well-established classical method | Avoids highly toxic cyanide, good yield | Milder conditions, avoids strong acids |
| Key Disadvantages | Use of highly toxic sodium cyanide, moderate yield | Formation of byproducts, requires strong acid | Detailed protocol not widely available |
Experimental Protocols
Route 1: Synthesis via Cyanohydrin Intermediate from p-Anisaldehyde
This method is a traditional two-step process involving the formation of a cyanohydrin from p-anisaldehyde, followed by acid hydrolysis to yield this compound.
Step 1: Formation of 4-Methoxymandelonitrile
In a reaction vessel equipped with a mechanical stirrer, a solution of sodium cyanide (NaCN) in water is prepared and cooled in an ice bath. p-Anisaldehyde is then added. A saturated solution of sodium bisulfite (NaHSO₃) is slowly introduced to the stirred mixture while maintaining a low temperature with the addition of crushed ice. The resulting oily layer of 4-methoxymandelonitrile is separated.
Step 2: Hydrolysis to this compound
The crude 4-methoxymandelonitrile is immediately treated with concentrated hydrochloric acid (HCl). The mixture is allowed to stand at room temperature for approximately 12 hours and then heated on a steam bath to drive the hydrolysis and remove excess acid. The resulting mixture contains this compound and ammonium chloride. The product is then isolated and purified, typically by extraction and recrystallization. The yield for the analogous synthesis of mandelic acid is reported to be in the range of 50-52%.[1]
Caution: This synthesis involves the use of highly toxic sodium cyanide and the potential liberation of hydrogen cyanide gas. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Route 2: Friedel-Crafts Type Reaction of Anisole and Glyoxylic Acid
This approach involves the direct reaction of anisole with glyoxylic acid in the presence of a strong protonic acid catalyst. The following protocol is based on an example from patent CN103787872A, which reports a yield of 66%.[2]
Procedure:
In a 250 mL three-necked flask, 16.3 grams (0.11 mol) of a 50% aqueous solution of glyoxylic acid are added. The flask is cooled to 0°C, and 23 grams (0.2 mol) of 85% phosphoric acid is slowly added. While maintaining the temperature at approximately 0°C, 10.8 grams (0.1 mol) of anisole is added dropwise with continuous stirring. The reaction is monitored by HPLC. After approximately 9.5 hours, the conversion of anisole is reported to be 92.2%, with the formation of this compound at a yield of 66.0%.[2] The reaction mixture also contains di-(p-methoxyphenyl)acetic acid (17.6%) and unreacted anisole (7.8%).[2] The product is then isolated and purified from the reaction mixture.
Route 3: Phase Transfer Catalysis with Ultrasonic Irradiation
This method offers a potentially greener alternative by using a phase transfer catalyst to facilitate the reaction between p-anisaldehyde and chloroform under basic conditions, with the assistance of ultrasonic irradiation.
Procedure:
Logical Workflow for Comparing Synthetic Routes
The following diagram illustrates the decision-making process for selecting a synthetic route based on key experimental parameters.
Caption: Comparative workflow of synthetic routes to this compound.
Signaling Pathways in Synthesis Selection
The choice of a synthetic pathway is often guided by a hierarchy of factors, starting from the desired product and working backward through potential intermediates and starting materials. The following diagram illustrates the logical signaling for selecting a synthetic route to this compound.
Caption: Retrosynthetic analysis of this compound synthesis pathways.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity of a hypothetical antibody raised against 4-Methoxymandelic acid with structurally related compounds, most notably vanillylmandelic acid (VMA). Due to a lack of commercially available antibodies specifically targeting this compound and corresponding published cross-reactivity data, this guide utilizes structural comparisons and established immunological principles to predict and rationalize potential antibody binding profiles. The experimental protocols provided are representative of standard methods used for such determinations.
Structural Comparison of Key Compounds
The specificity of an antibody is determined by its ability to recognize the unique three-dimensional structure of its target antigen. For small molecules (haptens) like this compound, antibody recognition is highly dependent on the positions of functional groups on the molecule. The primary difference between this compound and vanillylmandelic acid (VMA) lies in the substitution pattern on the phenyl ring. This compound has a single methoxy group at position 4, while VMA has a hydroxyl group at position 4 and a methoxy group at position 3. This seemingly minor difference can significantly impact antibody binding.
| Compound | Structure | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |
| This compound | C₉H₁₀O₄ | 182.17 | Methoxy group at C4 | |
| Vanillylmandelic acid (VMA) | C₉H₁₀O₅ | 198.17 | Hydroxyl group at C4, Methoxy group at C3 | |
| Homovanillic acid (HVA) | C₉H₁₀O₄ | 182.17 | Lacks the alpha-hydroxyl group of VMA | |
| Mandelic acid | C₈H₈O₃ | 152.15 | Unsubstituted phenyl ring |
Predicted Cross-Reactivity of a Hypothetical Anti-4-Methoxymandelic Acid Antibody
The following table presents hypothetical cross-reactivity data for an antibody raised against this compound. These values are predictions based on structural similarity to the target antigen. The principle is that the greater the structural difference, the lower the expected cross-reactivity. The addition of a hydroxyl group and the shift of the methoxy group in VMA represent a significant structural alteration compared to this compound, likely leading to a substantial decrease in antibody binding.
| Compound | Predicted Cross-Reactivity (%) | Rationale |
| This compound | 100 | Homologous antigen |
| Vanillylmandelic acid (VMA) | < 1 | The presence of a hydroxyl group at the 4-position and the shift of the methoxy group to the 3-position significantly alters the electronic and steric properties of the phenyl ring compared to the immunogen. |
| Homovanillic acid (HVA) | < 0.5 | Lacks the α-hydroxyl group present in the mandelic acid core of the immunogen, a critical feature for antibody recognition. |
| Mandelic acid | < 0.1 | The absence of the 4-methoxy group represents a major structural difference, making specific recognition by an antibody raised against the substituted molecule highly unlikely. |
Note: This data is illustrative and would require experimental validation.
Experimental Protocols
To experimentally determine the cross-reactivity of an antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed method.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of a hypothetical antibody against this compound with related compounds.
Materials:
-
96-well microtiter plates
-
This compound-protein conjugate (for coating)
-
Hypothetical anti-4-Methoxymandelic acid antibody
-
This compound standard
-
Potential cross-reacting compounds (VMA, HVA, Mandelic acid)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound-protein conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in Assay Buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted anti-4-Methoxymandelic acid antibody for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
Visualizations
performance comparison of different HPLC columns for 4-Methoxymandelic acid separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of 4-Methoxymandelic acid, a key metabolite and important chiral building block, is crucial in various research and development settings. The choice of High-Performance Liquid Chromatography (HPLC) column is paramount in achieving optimal separation, influencing resolution, peak shape, and analysis time. This guide provides an objective comparison of the performance of three commonly employed HPLC column chemistries—C18, Phenyl, and Chiral—for the analysis of this compound, supported by experimental data and detailed protocols.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column is dictated by the specific requirements of the analysis, such as the need for high resolution of enantiomers or rapid achiral screening. Below is a summary of the performance of C18, Phenyl, and Chiral columns for the separation of this compound.
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) |
| C18 | Octadecylsilyl | 5 | 4.6 x 250 | Acetonitrile/Water/Phosphoric Acid (20:80:0.1, v/v/v) | 1.0 | ~5.8 | N/A | ~1.2 | >8000 |
| Phenyl | Phenyl-Hexyl | 5 | 4.6 x 150 | Acetonitrile/Water with 0.1% Formic Acid (30:70, v/v) | 1.0 | ~4.2 | N/A | ~1.1 | >7500 |
| Chiral | Pirkle-type (e.g., (S,S)-Whelk-O1) | 5 | 4.6 x 250 | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 1.0 | Enantiomer 1: ~8.5, Enantiomer 2: ~9.7 | >1.5 | ~1.3 | >6000 |
Note: The data presented is compiled from various sources and analogous separations and is intended for comparative purposes. Actual performance may vary depending on the specific instrument, exact mobile phase composition, and other experimental parameters.
Key Performance Insights
-
C18 Columns: As the most common reversed-phase columns, C18 phases provide good retention and peak shape for moderately polar compounds like this compound. They are ideal for routine achiral analysis and quantification in various matrices. The primary retention mechanism is hydrophobic interaction.
-
Phenyl Columns: Phenyl stationary phases offer alternative selectivity to C18 columns, particularly for aromatic compounds. The π-π interactions between the phenyl rings of the stationary phase and the analyte can lead to enhanced retention or changes in elution order compared to C18.[1] For this compound, a Phenyl-Hexyl column can provide shorter retention times with excellent peak shape, making it suitable for high-throughput screening.
-
Chiral Columns: For the separation of the enantiomers of this compound, a chiral stationary phase (CSP) is essential. Pirkle-type CSPs, for example, create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.[2] This is critical in pharmaceutical applications where the pharmacological activity of enantiomers can differ significantly.
Experimental Protocols
Detailed methodologies for the separation of this compound on the compared HPLC columns are provided below.
C18 Column Method
-
Column: A standard C18 column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm) is utilized.[3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, water, and phosphoric acid in a ratio of 20:80:0.1 (v/v/v) is prepared and degassed. The addition of phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to improved peak shape.
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.
-
Column Temperature: The column is thermostatted at 30 °C to ensure reproducible retention times.
-
Detection: UV detection is performed at 225 nm.
-
Injection Volume: A 10 µL injection volume is used.
Phenyl Column Method
-
Column: A Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm) is employed.[1][4]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with 0.1% formic acid (30:70, v/v) is used. Formic acid serves as a mobile phase modifier to improve peak shape.
-
Flow Rate: The flow rate is set to 1.0 mL/min.
-
Column Temperature: The analysis is carried out at 35 °C.
-
Detection: The eluent is monitored by a UV detector at 225 nm.
-
Injection Volume: A 10 µL sample is injected.
Chiral Column Method
-
Column: A Pirkle-type chiral stationary phase column (e.g., Chirex 3022, 5 µm, 4.6 x 250 mm) is selected for the enantiomeric separation.[5][6]
-
Mobile Phase: A normal-phase mobile phase consisting of hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v) is used. TFA is added to improve the chromatography of the acidic analyte.
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.
-
Column Temperature: The column temperature is kept at 25 °C.
-
Detection: UV detection at 254 nm is employed.
-
Injection Volume: A 20 µL injection volume is used.
Experimental Workflow and Signaling Pathways
To visualize the general workflow for the HPLC analysis of this compound, a diagram is provided below.
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
The choice of HPLC column for the separation of this compound significantly impacts the analytical results. For routine achiral analysis, a C18 column provides robust and reliable performance. A Phenyl column offers an alternative selectivity that can be advantageous for high-throughput analysis or for resolving complex mixtures. When the separation of enantiomers is required, a dedicated chiral stationary phase is indispensable. The selection of the optimal column should be based on the specific analytical goals, balancing factors such as resolution, analysis time, and the need for stereoisomeric separation. The experimental protocols provided in this guide offer a starting point for method development and can be further optimized to meet the specific requirements of the user's laboratory.
References
A Comparative Guide to Urinary Biomarkers for Neuroblastoma: Validating 4-Hydroxy-3-Methoxymandelic Acid (VMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of urinary biomarkers for the diagnosis and monitoring of neuroblastoma, with a primary focus on the well-established biomarker, 4-hydroxy-3-methoxymandelic acid, more commonly known as Vanillylmandelic Acid (VMA). While the specific compound "4-Methoxymandelic acid" is not found in the reviewed literature as a validated biomarker for neuroblastoma, its chemical similarity to VMA suggests a probable misnomer. This guide will therefore center on VMA and its counterparts, offering objective comparisons of their performance based on experimental data.
Neuroblastoma, a common pediatric cancer arising from neural crest cells, is characterized by the secretion of catecholamines.[1][2] The measurement of catecholamine metabolites in urine is a cornerstone of neuroblastoma diagnosis and monitoring.[1][3] This guide will delve into the clinical utility and analytical methodologies of key urinary biomarkers, providing researchers with the necessary information to design and interpret experiments in the context of neuroblastoma research and drug development.
Comparison of Key Urinary Neuroblastoma Biomarkers
The clinical utility of urinary biomarkers for neuroblastoma is primarily assessed by their diagnostic sensitivity and specificity. The following table summarizes the performance of the most significant and widely studied urinary metabolites.
| Biomarker | Chemical Name | Diagnostic Sensitivity | Diagnostic Specificity | Notes |
| VMA | Vanillylmandelic Acid | 80.7% - 91%[4][5] | 94.4% - 97%[4][5] | A primary metabolite of epinephrine and norepinephrine.[6] Elevated levels are strongly indicative of neuroblastoma, with detection rates varying by disease stage.[1] |
| HVA | Homovanillic Acid | 71.9% - 87.8%[3][5] | 96.1% - 98%[3][5] | The major metabolite of dopamine.[6] Often used in conjunction with VMA for improved diagnostic accuracy.[3][7] |
| 3-MTS | 3-Methoxytyramine Sulfate | 90.2%[8] | 94.2%[8] | A newer biomarker candidate that has shown high sensitivity and specificity.[8][9] |
| VLA | Vanillactic Acid | - | - | Identified as a potential urinary marker, with levels significantly increased in patients with recurrent or fatal neuroblastoma.[9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biochemical context and analytical procedures, the following diagrams illustrate the catecholamine metabolism pathway and a typical experimental workflow for biomarker analysis.
Caption: Catecholamine synthesis and metabolism pathway.
Caption: A typical experimental workflow for urinary biomarker analysis.
Experimental Protocols
Accurate and reproducible quantification of urinary biomarkers is critical for their clinical and research applications. The following provides a detailed methodology for the analysis of VMA and HVA in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust method.[10][11][12]
Protocol: Quantification of Urinary VMA and HVA by LC-MS/MS
1. Sample Preparation (Dilute-and-Shoot Method) [11][13]
-
Objective: To prepare urine samples for LC-MS/MS analysis with minimal matrix effects.
-
Materials:
-
Patient urine sample (random or 24-hour collection)
-
Deuterated internal standards for VMA and HVA
-
Reagent 1 (Acidic solution, e.g., 0.2% formic acid in water)
-
Reagent 2 (Organic solvent, e.g., Acetonitrile)
-
0.45 µm syringe filters
-
Autosampler vials
-
-
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample if it is not clear.
-
In a clean microcentrifuge tube, combine 300 µL of the urine sample (or calibrator/control) with 150 µL of Reagent 1 containing the deuterated internal standards.
-
Vortex the mixture for 10 seconds.
-
Add 60 µL of Reagent 2 and vortex for another 10 seconds.
-
Filter the mixture through a 0.45 µm syringe filter directly into an autosampler vial.
-
The prepared sample is now ready for injection into the LC-MS/MS system. Prepared samples are typically stable at 2-4 °C for 24 hours.[13]
-
2. LC-MS/MS Analysis [10][11][14]
-
Objective: To chromatographically separate and mass spectrometrically detect and quantify VMA and HVA.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for VMA, HVA, and their respective internal standards are monitored for quantification and confirmation.
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of VMA and HVA in the urine samples.
-
Procedure:
-
Generate a calibration curve using calibrators of known concentrations.
-
The concentration of VMA and HVA in patient samples is calculated by the instrument software based on the peak area ratios of the analyte to its corresponding internal standard, interpolated from the calibration curve.
-
Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution and reported as mg/g creatinine or µmol/mmol creatinine.[15]
-
Conclusion
The measurement of urinary catecholamine metabolites, particularly VMA and HVA, remains a critical tool in the diagnosis and management of neuroblastoma. While the initially queried "this compound" is not a recognized biomarker, the chemically related and extensively validated VMA serves as a robust and reliable indicator of the disease. The continued development of highly sensitive and specific analytical methods, such as LC-MS/MS, has improved the accuracy of these measurements. Furthermore, ongoing research into novel biomarkers like 3-MTS and VLA holds promise for enhancing diagnostic and prognostic capabilities in the future.[8][9] This guide provides a foundational understanding for researchers to effectively utilize these biomarkers in their efforts to advance neuroblastoma therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. Biomarkers in Neuroblastoma: An Insight into Their Potential Diagnostic and Prognostic Utilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scoring system for diagnosis and pretreatment risk assessment of neuroblastoma using urinary biomarker combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmedicine.com [ijmedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
- 7. Urinary vanillylmandelic acid and homovanillic acid levels in randomly-sampled urine for the mass screening of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zivak.com [zivak.com]
- 14. academic.oup.com [academic.oup.com]
- 15. cpho.or.kr [cpho.or.kr]
A Comparative Analysis of the Metabolic Pathways of 4-Methoxymandelic Acid and Its Analogs
This guide provides a comprehensive comparative analysis of the metabolic pathways of 4-Methoxymandelic acid and its key analogs: 4-Hydroxymandelic acid (4-HMA) and Vanillylmandelic acid (VMA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their biotransformation, alongside experimental data and protocols.
Introduction
Mandelic acid and its derivatives are alpha-hydroxy acids that play significant roles in various biological processes, from being intermediates in microbial degradation pathways to serving as clinical biomarkers in humans. Understanding the metabolic fate of these compounds is crucial for drug development, diagnostics, and toxicology. This guide focuses on a comparative analysis of this compound and its structurally related analogs, 4-Hydroxymandelic acid and Vanillylmandelic acid, highlighting the key enzymatic reactions and metabolic products.
Metabolic Pathways: A Comparative Overview
The metabolic pathways of this compound, 4-Hydroxymandelic acid, and Vanillylmandelic acid, while distinct, share common enzymatic strategies, primarily involving oxidation, demethylation, and conjugation.
This compound
The in vivo metabolism of this compound is not as extensively documented as its hydroxylated analogs. However, based on the metabolism of other methoxylated aromatic compounds, a primary metabolic route involves O-demethylation. This reaction is commonly catalyzed by cytochrome P450 monooxygenases.[1][2] The O-demethylation of this compound would yield 4-Hydroxymandelic acid, which then enters its own metabolic pathway.
A proposed metabolic pathway for this compound is as follows:
Caption: Proposed metabolic pathway of this compound.
4-Hydroxymandelic Acid (4-HMA)
In humans, 4-Hydroxymandelic acid is an intermediate in the biosynthesis of Coenzyme Q10. It is synthesized from 4-hydroxyphenylpyruvate, a product of tyrosine metabolism. In microorganisms like Pseudomonas convexa, 4-HMA is a key intermediate in the degradation of mandelic acid. The pathway involves the following steps:
-
Hydroxylation of Mandelic Acid: L-Mandelate-4-hydroxylase converts L-mandelic acid to L-4-hydroxymandelic acid.
-
Oxidative Decarboxylation: L-4-hydroxymandelate oxidase, a particulate enzyme, converts L-4-hydroxymandelic acid to 4-hydroxybenzaldehyde.
-
Oxidation: 4-hydroxybenzaldehyde is then oxidized to 4-hydroxybenzoic acid.
-
Further Degradation: 4-hydroxybenzoic acid is further metabolized to 3,4-dihydroxybenzoic acid.
Caption: Bacterial degradation pathway of mandelic acid via 4-HMA.
Vanillylmandelic Acid (VMA)
Vanillylmandelic acid (4-hydroxy-3-methoxymandelic acid) is the principal urinary metabolite of the catecholamines epinephrine and norepinephrine.[3] Its formation is a key step in the deactivation of these neurotransmitters and hormones. The metabolic pathway leading to VMA involves the sequential action of two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[3]
The two primary routes to VMA are:
-
Route 1: Epinephrine/Norepinephrine → (MAO) → 3,4-Dihydroxymandelic acid → (COMT) → VMA
-
Route 2: Epinephrine/Norepinephrine → (COMT) → Metanephrine/Normetanephrine → (MAO) → 3-Methoxy-4-hydroxyphenylglycol (MHPG) → (Oxidation) → VMA
Caption: Biosynthesis of Vanillylmandelic Acid (VMA).
Quantitative Data Comparison
The following tables summarize key quantitative data related to the metabolism and excretion of these compounds.
Table 1: Urinary Excretion of Mandelic Acid Analogs
| Compound | Normal Urinary Excretion (Adults) | Conditions Associated with Altered Excretion | Reference |
| This compound | Data not readily available | - | - |
| 4-Hydroxymandelic acid | Not typically measured clinically | - | - |
| Vanillylmandelic acid (VMA) | 2-7 mg/24 hours | Pheochromocytoma, Neuroblastoma, Ganglioneuroma (elevated) | [4][5] |
Table 2: Enzyme Kinetics of Mandelic Acid Metabolism
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Organism/System | Reference |
| L-Mandelate-4-hydroxylase | L-Mandelic acid | 0.25 | Not reported | Pseudomonas convexa | - |
| L-4-Hydroxymandelate oxidase | L-4-Hydroxymandelic acid | 0.12 | Not reported | Pseudomonas convexa | - |
| Cytochrome P450 (CYP199A35) | 4-Methoxybenzoate (analog) | 0.02 (catalytic efficiency) | 0.07 (catalytic efficiency) | Amycolatopsis magusensis | [2] |
Note: Direct kinetic data for the metabolism of this compound in humans is limited. The data for CYP199A35 on a similar substrate is provided for context.
Experimental Protocols
This section provides an overview of methodologies for the analysis of mandelic acid and its analogs, synthesized from various sources.
General Workflow for Urinary Metabolite Analysis
References
- 1. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]
- 4. 4-hydroxy-3-methoxymandelic acid (HMMA) excretion in retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of furosemide on urinary excretion of 4-hydroxy-3-methoxymandelic acid (VMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of 4-Methoxymandelic Acid Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 4-Methoxymandelic acid (4-MMA), also known as Vanillylmandelic acid (VMA), a key biomarker for neuroblastoma and a metabolite of catecholamines. The focus is on the parameters assessed during inter-laboratory validation, ensuring methods are robust, reproducible, and reliable across different testing sites. The data presented is a synthesis from several published single-laboratory validation studies, framed as a comparative analysis to guide researchers in selecting and validating appropriate analytical methods.
Metabolic Pathway of this compound
4-MMA is a terminal metabolite in the catecholamine pathway. Its accurate quantification is crucial for clinical diagnostics and research. The following diagram illustrates its origin from dopamine.
Caption: Metabolic pathway from Dopamine to 4-MMA (VMA).
Inter-Laboratory Validation Workflow
An inter-laboratory study, or round-robin test, is the gold standard for assessing the reproducibility of an analytical method. The process ensures that a method yields consistent results regardless of the laboratory, equipment, or personnel.
Caption: Workflow of a typical inter-laboratory validation study.
Comparison of Analytical Methods
The primary method for 4-MMA quantification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and sensitivity.[1] Other methods, such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or electrochemical detection, have also been used but may have limitations.[2][3] HPLC-UV methods, for instance, can overestimate biomarker levels due to lower specificity, while MS/MS methods can underestimate if matrix effects are not properly compensated for with internal standards.[2]
Performance Data Summary
The following table summarizes typical validation parameters from different studies employing LC-MS/MS for 4-MMA (VMA) quantification in urine. This represents the expected performance of a method undergoing inter-laboratory assessment.
| Parameter | Method A (LC-MS/MS) [4] | Method B (LC-MS/MS) [1] | Method C (HPLC-MS/MS) [2] | ICH/FDA Acceptance Criteria [5][6] |
| Linearity (Range, µmol/L) | 4.44 - 800 | Not Specified | 0 - 66.6 (0-10,000 µg/L) | Correlation Coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | Not explicitly defined, but implied by r² |
| Accuracy (% Recovery/Bias) | Within ±15% of nominal | Not Specified | > 82% | ±15% (±20% at LLOQ) |
| Precision (CV%) - Intra-day | 5 - 6% | < 15% | < 11% | ≤ 15% (≤ 20% at LLOQ) |
| Precision (CV%) - Inter-day | 2 - 7% | < 15% | < 11% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1.51 µmol/L | 0.5 mg/L (~2.5 µmol/L) | 0.075 mg/L (~0.38 µmol/L) | Signal ≥ 5x blank; must be precise and accurate |
| Limit of Detection (LOD) | Not Specified | 0.2 mg/L (~1.0 µmol/L) | 0.02 mg/L (~0.1 µmol/L) | Signal ≥ 3x blank |
Note: Values were converted for comparison where necessary. 4-MMA Molar Mass: ~198.17 g/mol .
Detailed Experimental Protocols
A robust and clearly documented protocol is essential for successful inter-laboratory validation. Below is a representative LC-MS/MS protocol based on common practices.[1][4]
Sample Preparation (Urine)
A simple "dilute-and-shoot" method is often preferred for high-throughput analysis.[1][4]
-
Objective: To dilute the urine matrix and add an internal standard to correct for analytical variability.
-
Procedure:
-
Thaw frozen urine samples, calibrators, and quality controls (QCs) at room temperature.
-
Vortex samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the urine sample (or calibrator/QC).
-
Add 100 µL of a protein precipitation solution (e.g., 50% acetonitrile in methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., VMA-d₃).[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[1]
-
Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
-
Objective: To chromatographically separate 4-MMA from other urine components and quantify it using mass spectrometry.
-
Liquid Chromatography (LC) System:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A linear gradient from ~5% B to 95% B over several minutes to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
4-MMA (VMA): Precursor ion (Q1) m/z 197.1 -> Product ion (Q3) m/z 137.0
-
VMA-d₃ (Internal Standard): Precursor ion (Q1) m/z 200.1 -> Product ion (Q3) m/z 140.0
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for each transition.
-
Data Analysis and Acceptance Criteria
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. A weighted linear regression (e.g., 1/x²) is typically used.[7]
-
Quantification: The concentration of 4-MMA in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Quality Control: QC samples at low, medium, and high concentrations are analyzed with each batch. The results must fall within pre-defined accuracy (e.g., ±15%) and precision (e.g., ≤15% CV) limits for the batch to be accepted.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Urinary 4-hydroxy-3-methoxymandelic (vanillylmandelic) acid, 4-hydroxy-3-methoxyphenylacetic (homovanillic) acid, and 5-hydroxy-3-indoleacetic acid determined by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. database.ich.org [database.ich.org]
- 7. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Methoxymandelic acid proper disposal procedures
Proper disposal of 4-Methoxymandelic acid is critical for ensuring laboratory safety and environmental protection. As with many laboratory chemicals, this substance must be managed as hazardous waste unless determined otherwise by a qualified professional. Adherence to institutional protocols and local, state, and federal regulations is mandatory. The following guide provides essential procedural information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). Based on Safety Data Sheet (SDS) information for DL-4-Methoxymandelic Acid, this includes:
-
Hand Protection: Protective gloves.[1]
-
Eye Protection: Safety glasses or goggles. A face shield may be required depending on the situation.[1]
-
Skin and Body Protection: Protective clothing and boots as needed.[1]
-
Respiratory Protection: In case of dust, use a dust respirator.[1]
Handling should be performed in a well-ventilated area, such as a fume hood, to prevent the dispersion of dust.[1] An eyewash station and safety shower should be readily accessible.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. All laboratory personnel are responsible for properly accumulating, labeling, and storing hazardous waste generated from their work.[3]
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous Waste: Unless explicitly confirmed as non-hazardous by your institution's safety office, treat all this compound waste (including pure substance, solutions, and contaminated materials) as hazardous waste.[4]
-
Segregate Waste Streams: Do not mix this compound with incompatible chemicals. It should be stored away from oxidizing agents.[1] Keep acidic waste separate from bases, cyanides, and sulfides.[5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or contaminated solid this compound, along with any materials used for spill cleanup (e.g., absorbent pads), in a designated solid waste container.[1]
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not pour down the drain.[3]
-
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a container that is chemically compatible with the waste. For acidic waste, avoid using metal containers.[6] The container must be in good condition and leak-proof.[7]
-
Properly Label the Container: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6] Include the accumulation start date and any other information required by your institution.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][4] This prevents the release of vapors and potential spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be located near the point of generation and under the direct supervision of laboratory personnel.[5][6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment.[6]
-
Regular Inspections: Inspect the SAA weekly for any signs of leakage or container degradation.[5]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (e.g., up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste collection program to arrange for pickup.[4][5]
-
Professional Disposal: The EHS office will ensure the waste is transported to a licensed waste disposal facility.[6] Approved disposal methods may include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: This entire process is governed by federal regulations like the Resource Conservation and Recovery Act (RCRA) as well as state and local laws.[8][9]
Disposal Options Summary
The following table summarizes appropriate and inappropriate disposal methods for this compound.
| Disposal Method | Suitability for this compound | Key Requirements & Constraints |
| Hazardous Waste Collection | Recommended and Required | Must be managed through an institutional EHS program.[4] Waste must be properly segregated, containerized, and labeled.[5][6] |
| Incineration | Likely Method by Professionals | A potential disposal route for chemical waste, performed by licensed facilities.[1] |
| Drain Disposal | Prohibited | Sink disposal is forbidden for hazardous chemicals.[3][4] It is only allowed for certain non-hazardous, water-soluble materials with a pH between 5.5 and 10.5.[10] |
| Trash Disposal | Prohibited | Regular trash disposal is only for non-hazardous, non-reactive, and non-toxic materials.[10] |
| Evaporation | Prohibited | Evaporating chemical waste, even in a fume hood, is not a permissible disposal method.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. google.com [google.com]
- 9. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 10. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 4-Methoxymandelic Acid
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 4-Methoxymandelic acid. It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant, capable of causing skin, eye, and respiratory tract irritation.[1][2][3][4] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications and Standards |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash risks. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][5] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or natural rubber gloves are suitable. Inspect gloves for integrity before each use.[1][5][6] |
| Body Protection | Laboratory coat or chemical-resistant suit. | A long-sleeved laboratory coat is the minimum requirement. For larger quantities or increased exposure risk, a chemical-resistant suit should be worn.[1][4][5] |
| Respiratory Protection | Dust mask or respirator. | For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator is recommended. In cases of significant dust generation or inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges should be used.[1][3][5][7] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is essential for minimizing risks associated with handling this compound.
Preparation and Pre-Handling Checklist
-
Ventilation: Ensure work is conducted in a well-ventilated area. A chemical fume hood or a local exhaust system is highly recommended.[1]
-
PPE Inspection: Before starting, inspect all PPE for damage or contamination. Don fresh, intact gloves.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[3]
-
Material Location: Have all necessary equipment and reagents prepared and within reach to minimize movement.
Handling the Compound
-
Avoid Dust Formation: Handle this compound carefully to prevent the generation and dispersal of dust.[1][3][8]
-
Personal Contact: Avoid all direct contact with the skin, eyes, and clothing.[3][4]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the shift.[1][5]
Storage
-
Container: Keep the container tightly closed when not in use.[1][3][8]
-
Conditions: Store in a cool, dry, and dark place.[1]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[1]
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Disposal Plan: Spills and Waste Management
Proper disposal is critical to ensure laboratory and environmental safety.
Spill Response
-
Minor Spills (Solid):
-
Alert personnel in the immediate vicinity.
-
Wear the appropriate PPE as detailed in the table above, including respiratory protection.[3][5][8]
-
Carefully sweep or vacuum the spilled solid material to avoid raising dust.[1][3]
-
Place the collected material into a suitable, clearly labeled container for chemical waste disposal.[1][3][5]
-
Clean the spill area with a damp cloth or paper towel, and place all cleanup materials into the same sealed waste container.[5]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) office for assistance.
-
Waste Disposal
-
Regulatory Compliance: All waste containing this compound or contaminated materials must be disposed of in strict accordance with all applicable local, regional, and national regulations.[1][5][9]
-
Disposal Method: A recommended method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[1][5]
-
Environmental Protection: Do not allow the product or its waste to enter drains or waterways.[5][8] Contaminated containers should be treated as hazardous waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. publicportal.fmi.com [publicportal.fmi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
